4-(4-Methylbenzene-1-sulfonyl)cinnoline
Description
Structure
3D Structure
Properties
CAS No. |
62196-38-7 |
|---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylcinnoline |
InChI |
InChI=1S/C15H12N2O2S/c1-11-6-8-12(9-7-11)20(18,19)15-10-16-17-14-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
VCCCPWWSWHABEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Therapeutic Agent: A Technical Guide to the Potential of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
An In-depth Whitepaper for Medicinal Chemists, Drug Discovery Scientists, and Pharmaceutical Researchers
Abstract
The cinnoline scaffold, a privileged heterocyclic motif, has consistently demonstrated a remarkable breadth of pharmacological activities, positioning it as a cornerstone in contemporary medicinal chemistry.[1][2][3] This technical guide delves into the prospective therapeutic utility of a novel, yet under-explored derivative: 4-(4-Methylbenzene-1-sulfonyl)cinnoline . By synergistically combining the established biological relevance of the cinnoline core with the well-documented pharmacophoric contributions of the tosyl (4-methylbenzene-1-sulfonyl) group, this molecule emerges as a compelling candidate for targeted drug discovery efforts. This whitepaper will elucidate a plausible synthetic pathway, hypothesize its therapeutic potential by drawing parallels with structurally analogous compounds, and provide a comprehensive roadmap for its preclinical evaluation.
Introduction: The Cinnoline Scaffold - A Versatile Pharmacophore
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its isosteric relationship with other biologically active scaffolds like quinoline and isoquinoline.[4] The inherent physicochemical properties and synthetic tractability of the cinnoline nucleus have led to the development of a plethora of derivatives exhibiting a wide spectrum of therapeutic activities, including:
-
Anticancer: Certain cinnoline derivatives have shown potent cytotoxic effects against various cancer cell lines, often by targeting key enzymes like topoisomerase I.[5][6]
-
Antimicrobial: The fusion of a cinnoline ring with other pharmacophores has yielded compounds with significant antibacterial and antifungal properties.[1][7]
-
Anti-inflammatory: Several cinnoline analogues have demonstrated promising anti-inflammatory activity, suggesting their potential in treating inflammatory disorders.[2][8]
-
Central Nervous System (CNS) Activity: Modifications of the cinnoline core have also led to compounds with potential applications in neurological disorders.[9]
The strategic placement of a sulfonyl group, particularly the tosyl moiety, at the 4-position of the cinnoline ring is a rational design strategy. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known to modulate a variety of biological targets through hydrogen bonding and other non-covalent interactions. The methyl group on the phenyl ring of the tosyl moiety can also contribute to binding affinity through hydrophobic interactions.
Proposed Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
While the direct synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline has not been extensively reported, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of sulfonylated heterocyclic compounds. A potential pathway could involve the reaction of a 4-halocinnoline with a sulfinate salt or via a Sandmeyer-type reaction from a 4-aminocinnoline.
A proposed retro-synthetic analysis is depicted below:
Caption: Retrosynthetic analysis for 4-(4-Methylbenzene-1-sulfonyl)cinnoline.
Experimental Protocol: Proposed Synthesis
-
Synthesis of 4-Chlorocinnoline:
-
To a solution of cinnolin-4-one in an appropriate solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 4-chlorocinnoline.
-
-
Synthesis of Sodium p-toluenesulfinate:
-
Dissolve p-toluenesulfonyl chloride in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium sulfite in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Cool the reaction mixture and collect the precipitated sodium p-toluenesulfinate by filtration. Wash with a cold solvent and dry.
-
-
Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline:
-
In a suitable solvent such as dimethylformamide (DMF), dissolve 4-chlorocinnoline and sodium p-toluenesulfinate.
-
Add a copper(I) catalyst, such as copper(I) iodide, to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product by column chromatography to yield 4-(4-Methylbenzene-1-sulfonyl)cinnoline.
-
Characterization: The synthesized compound should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Hypothesized Therapeutic Potential and Mechanisms of Action
Based on the known biological activities of cinnoline and sulfonyl-containing compounds, 4-(4-Methylbenzene-1-sulfonyl)cinnoline is hypothesized to possess therapeutic potential in several key areas:
Anticancer Activity
Rationale: The quinoline scaffold, an isomer of cinnoline, is present in several anticancer drugs.[9][10] Furthermore, various sulfonyl derivatives have demonstrated potent anticancer activity. The tosyl group can act as a hydrogen bond acceptor and its phenyl ring can engage in π-π stacking interactions within the active sites of target proteins.
Potential Mechanisms of Action:
-
Kinase Inhibition: The molecule could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival. The nitrogen atoms of the cinnoline ring and the sulfonyl oxygen atoms could interact with the hinge region of the kinase domain.
-
Topoisomerase Inhibition: Similar to other cinnoline derivatives, it might act as a topoisomerase I inhibitor, leading to DNA damage and apoptosis in cancer cells.[5][6]
Caption: Hypothesized anticancer mechanisms of action.
Antimicrobial Activity
Rationale: The combination of a cinnoline core with a sulfonamide moiety has been reported to result in potent antimicrobial agents.[1][7] The mechanism is often attributed to the inhibition of essential bacterial enzymes.
Potential Mechanisms of Action:
-
Dihydrofolate Reductase (DHFR) Inhibition: The sulfonamide moiety could mimic p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme in the folic acid synthesis pathway, which is essential for bacterial growth.
-
DNA Gyrase/Topoisomerase IV Inhibition: The planar cinnoline ring might intercalate with bacterial DNA, while the sulfonyl group could interact with the enzyme, disrupting DNA replication.
Caption: Hypothesized antimicrobial mechanisms of action.
Proposed Preclinical Evaluation Workflow
A systematic evaluation is crucial to ascertain the therapeutic potential of 4-(4-Methylbenzene-1-sulfonyl)cinnoline. The following experimental workflow is proposed:
Caption: Proposed preclinical evaluation workflow.
In Vitro Assays
Table 1: Proposed In Vitro Assays
| Assay Type | Objective | Experimental Protocol |
| Cytotoxicity Assay (MTT/XTT) | To determine the cytotoxic effect on various cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines (e.g., MRC-5) to assess selectivity. | 1. Seed cells in 96-well plates. 2. Treat with serial dilutions of the compound. 3. Incubate for 48-72 hours. 4. Add MTT or XTT reagent and incubate. 5. Measure absorbance to determine cell viability and calculate IC₅₀ values. |
| Antimicrobial Susceptibility Testing (MIC/MBC) | To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli, P. aeruginosa). | 1. Prepare serial dilutions of the compound in a 96-well plate with broth. 2. Inoculate with a standardized bacterial suspension. 3. Incubate for 18-24 hours. 4. Determine MIC as the lowest concentration with no visible growth. 5. Plate samples from clear wells onto agar plates to determine MBC. |
| Kinase Inhibition Assay | To evaluate the inhibitory activity against a panel of relevant protein kinases (e.g., EGFR, VEGFR). | 1. Use a commercial kinase assay kit (e.g., ADP-Glo™). 2. Incubate the kinase, substrate, ATP, and the compound. 3. Measure the kinase activity by luminescence or fluorescence. 4. Calculate the IC₅₀ value. |
| Topoisomerase I Inhibition Assay | To assess the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase I. | 1. Incubate supercoiled plasmid DNA with topoisomerase I in the presence of the compound. 2. Separate the DNA topoisomers by agarose gel electrophoresis. 3. Visualize the DNA bands under UV light to determine the extent of inhibition. |
In Vivo Studies
Promising candidates from in vitro studies should be advanced to in vivo models.
-
Xenograft Models: For anticancer evaluation, the compound can be administered to immunodeficient mice bearing tumors from human cancer cell lines to assess its effect on tumor growth.
-
Infection Models: To evaluate antimicrobial efficacy, the compound can be tested in animal models of bacterial infection to determine its ability to reduce bacterial load and improve survival.
-
Toxicity Studies: Preliminary acute toxicity studies in rodents should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.
Structure-Activity Relationship (SAR) Studies and Future Directions
The proposed lead compound, 4-(4-Methylbenzene-1-sulfonyl)cinnoline, serves as an excellent starting point for SAR studies to optimize its therapeutic properties.
Table 2: Proposed Modifications for SAR Studies
| Position of Modification | Rationale | Example Modifications |
| Cinnoline Ring (Positions 5, 6, 7, 8) | To modulate lipophilicity, electronic properties, and steric hindrance. | -H, -F, -Cl, -Br, -CH₃, -OCH₃ |
| Sulfonyl Bridge | To investigate the importance of the sulfonyl linker. | Replacement with sulfoxide, sulfide, or amide linkers. |
| p-Methylphenyl Group | To explore the impact of substituents on the phenyl ring on target binding. | -H, -F, -Cl, -CF₃, -OCH₃, -NO₂ |
By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective drug candidates.
Conclusion
4-(4-Methylbenzene-1-sulfonyl)cinnoline represents a novel and promising scaffold in the landscape of medicinal chemistry. Although experimental data on this specific molecule is currently lacking, a strong scientific rationale, based on the established pharmacology of its constituent moieties, supports its potential as a versatile therapeutic agent. The proposed synthetic route and preclinical evaluation workflow provide a clear and actionable path for its investigation. Further research into this and related compounds is warranted and could lead to the discovery of new and effective treatments for a range of diseases.
References
- Kumar Tonk, R., et al. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 19(3).
- Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
-
Tonk, R. K., et al. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed, [Link].
- Fayed, A. A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
- Lewgowd, W., & Stańczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12).
- Saxena, V., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Rasayan Journal of Chemistry, 2(4).
- Abbady, M. S. (1992). Synthesis and antimicrobial activity of some cinnoline derivatives containing sulphonamido group. Affiliate Society of the American Chemical Society.
- Mishra, P., et al. (2012). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan)
- Ranjbar-Karimi, R., & Poorfreidoni, M. (2022). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 12(4).
- Tonk, R. K., et al. (2012). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies, 6(4).
- Al-Tel, T. H., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14).
- Ghorab, M. M., et al. (2018). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(14).
- Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22).
- Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258.
- Mishra, P., et al. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2).
Sources
- 1. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]
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- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Architecture of Sulfonyl-Cinnolines: From Synthesis to Optoelectronic Utility
Topic: Electronic properties of sulfonyl-substituted cinnoline derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The functionalization of the cinnoline (1,2-diazanaphthalene) scaffold with sulfonyl groups represents a strategic convergence of high electron affinity and structural rigidity. While the cinnoline core is inherently electron-deficient due to the electronegativity of its N=N bond, the introduction of a sulfonyl moiety (
The Cinnoline-Sulfonyl Nexus: Theoretical Grounding
The Diazine Core vs. Sulfonyl Withdrawal
The electronic landscape of sulfonyl-substituted cinnoline is defined by the synergy between the diazine ring and the sulfonyl group.
-
Cinnoline Core: The 1,2-diazine system possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to naphthalene or quinoline. The adjacent nitrogen atoms create a localized region of high electron density but low energy, facilitating electron injection.
-
Sulfonyl Influence: The sulfonyl group is a strong
- and -electron withdrawing group (EWG). When attached to the cinnoline ring (typically at the C3 or C4 position), it inductively pulls electron density from the ring, further stabilizing the LUMO. -
Net Result: A dramatic anodic shift in reduction potential, making the molecule easier to reduce and more stable as a radical anion.
Molecular Orbital Engineering
In "Push-Pull" systems—where an electron donor (e.g., an amino or piperazine group) is present on the benzene ring of the cinnoline—the sulfonyl group acts as the primary acceptor. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) (localized on the donor) and the LUMO (localized on the sulfonyl-diazine core) is the prerequisite for:
-
Intramolecular Charge Transfer (ICT): Leading to large Stokes shifts.
-
TADF Potential: Small singlet-triplet energy splitting (
) due to minimal HOMO-LUMO overlap.
Synthesis Strategies: Classical vs. Modern
The construction of the sulfonyl-cinnoline scaffold has evolved from harsh cyclizations to precision electrochemical methods.
Pathway A: Intramolecular Cyclization (Classical)
The traditional route involves the Richter or Widman-Stoermer synthesis, often modified for sulfonyl derivatives. A common approach is the cyclization of hydrazonoyl chlorides with nucleophiles (like enolates or amines) followed by oxidation or functionalization.
-
Protocol Note: Polyphosphoric acid (PPA) is frequently used to mediate the cyclization of hydrazones to form the cinnoline core.[1]
Pathway B: Electrochemical Radical Sulfonylation (Green/Modern)
Recent advances utilize electrochemistry to install sulfonyl groups directly onto the heteroaromatic core. This avoids metal catalysts and uses electricity as the oxidant.[2]
-
Mechanism:[2][3][4][5] Sulfonyl hydrazides or sulfinate salts undergo anodic oxidation to generate sulfonyl radicals (
). These radicals attack the electron-deficient cinnoline core (often at C3/C4), followed by further oxidation and deprotonation to restore aromaticity.
Figure 1: Comparison of classical cyclization versus modern electrochemical radical functionalization pathways for synthesizing sulfonyl-cinnolines.
Electronic & Photophysical Characterization[6][7][8][9]
Absorption and Emission (UV-Vis/Fluorescence)
Sulfonyl-cinnolines exhibit distinct spectral properties governed by the substituent position and nature.
-
Absorption: typically show
transitions in the UV region (300–350 nm). -
Emission: Weak fluorescence is common in the blue region. However, introducing a donor (e.g., dimethylamino) creates a broad, featureless ICT band that is highly sensitive to solvent polarity (solvatochromism).
Solvatochromic Behavior
The dipole moment of the excited state (
-
Observation: As solvent polarity increases (Hexane
DMSO), the emission maximum red-shifts (bathochromic shift), often moving from blue (450 nm) to yellow/orange (580 nm). -
Utility: This property is exploited in designing fluorescent probes for biological micro-environments.
Electrochemical Profiling (Cyclic Voltammetry)
These derivatives are defined by their ease of reduction.
-
Reduction: Reversible or quasi-reversible reduction waves are observed in the range of -0.8 V to -1.2 V (vs. Fc/Fc+).
-
Mechanism: Two sequential one-electron transfers, forming the radical anion and then the dianion. The sulfonyl group stabilizes the radical anion, making the first reduction potential less negative compared to the parent cinnoline.
Table 1: Comparative Electronic Properties (Representative Data)
| Property | Parent Cinnoline | 3-Sulfonyl-Cinnoline | Push-Pull Derivative (Donor-Substituted) |
| LUMO Level (eV) | ~ -2.3 eV | ~ -3.1 eV (Est.) | ~ -2.9 eV |
| HOMO Level (eV) | ~ -6.0 eV | ~ -6.5 eV | ~ -5.4 eV |
| Bandgap ( | ~ 3.7 eV | ~ 3.4 eV | ~ 2.5 eV |
| Emission | Weak / Non-emissive | 400-420 nm | 500-600 nm (Solvent dependent) |
| Reduction Potential | -1.5 V (vs SCE) | -0.9 V (vs SCE) | -1.1 V (vs SCE) |
Experimental Protocols
Protocol: Electrochemical Synthesis of 3-Sulfonylcinnolines
This method avoids the use of transition metal catalysts.
-
Setup: Undivided cell equipped with a Carbon rod anode and Platinum plate cathode.
-
Reagents:
-
Cinnoline derivative (0.5 mmol)
-
Sodium arylsulfinate (1.5 mmol) (Sulfonyl source)
-
Electrolyte:
(0.1 M) in MeOH/H2O (4:1).
-
-
Procedure:
-
Dissolve reagents in the solvent mixture.
-
Electrolyze at constant current (e.g., 10 mA) at room temperature.
-
Monitor via TLC until starting material is consumed (~3-4 hours).
-
-
Workup: Evaporate methanol, extract with ethyl acetate, wash with brine, dry over
, and purify via column chromatography.
Protocol: Solvatochromic Shift Measurement
-
Preparation: Prepare
M solutions of the derivative in five solvents of varying polarity (e.g., Toluene, THF, DCM, Acetonitrile, Methanol). -
Measurement: Record UV-Vis absorption and Fluorescence emission spectra for each.
-
Analysis: Plot the Stokes shift (
) against the Lippert-Mataga polarity parameter ( ) to estimate the change in dipole moment ( ).
Computational Insights & Signaling Pathways
To understand the electron-accepting nature, Density Functional Theory (DFT) is employed.[6] The sulfonyl group does not merely lower the LUMO; it alters the node distribution.
-
LUMO: Predominantly delocalized over the pyridazine ring (N=N) and the sulfonyl sulfur.
-
HOMO: In donor-substituted systems, localized on the phenyl ring and the donor group.
-
Charge Transfer: The transition
involves a movement of electron density from the carbocyclic ring to the heterocyclic ring/sulfonyl group.
Figure 2: Photophysical pathways in donor-acceptor sulfonyl-cinnolines. Note the competition between ICT fluorescence and Intersystem Crossing (ISC).
Applications in Research & Development
Organic Light Emitting Diodes (OLEDs)
Sulfonyl-cinnolines serve as Electron Transport Materials (ETMs) or TADF Emitters .
-
Mechanism:[2][3][4][5] The deep LUMO facilitates electron injection from the cathode.
-
Advantage:[5][7][8][9][10] High thermal stability and electron mobility (
).
Biological Probes
The sensitivity of the ICT emission to polarity makes these molecules excellent candidates for sensing:
-
Lipid Droplets: The non-polar environment of lipid droplets enhances blue emission, while the cytosolic environment quenches it or shifts it to red.
-
Amyloid Fibrils: Binding to hydrophobic pockets in proteins can trigger a "turn-on" fluorescence response.
Medicinal Chemistry
Sulfonamide derivatives of cinnoline have shown potent:
-
Anticancer Activity: Cytotoxicity against HL-60 and MCF-7 cell lines.[11]
-
Antibacterial Activity: Inhibition of DNA gyrase (similar to quinolones).
References
-
Electrochemical Behavior of Benzo[c]cinnoline Derivatives Source: TÜBİTAK Academic Journals URL:[Link]
-
Synthesis and Anticancer Properties of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones (Structural Analog) Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Biological Activity of 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: MDPI (Molecules) URL:[Link]
-
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids (Methodology) Source: Organic Chemistry Portal URL:[Link]
-
The photophysical properties of sulfone-based TADF emitters Source: Royal Society of Chemistry (PCCP) URL:[Link][9][12]
Sources
- 1. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of C-2 triazolylinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the electronic properties of perfluorophenyl functionalized quinolines and their hybrids with carbon nanostructures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis: Effective Construction of Strained Heterobicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The photophysical properties of sulfone-based TADF emitters in relation to their structural properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of intramolecular charge transfer on fluorescence and singlet oxygen production of phthalocyanine analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Guide: Structure-Activity Relationship (SAR) Studies of 4-Sulfonyl Cinnolines
The following technical guide details the Structure-Activity Relationship (SAR) studies of 4-sulfonyl cinnolines. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the synthesis, chemical reactivity, and pharmacological optimization of this specific heterocyclic subclass.
Executive Summary & Chemical Context
The cinnoline (1,2-benzodiazine) scaffold represents a critical bioisostere of quinoline and isoquinoline in medicinal chemistry. While 4-amino and 4-oxo cinnolines are widely documented, 4-sulfonyl cinnolines occupy a unique niche. They serve a dual purpose:
-
Potent Electrophilic Intermediates: The C4-sulfonyl group acts as an excellent leaving group (nucleofuge) for
reactions, often superior to halogens due to the high electron-withdrawing capability of the sulfone and the activating nature of the N1-N2 bond. -
Active Pharmacophores: In their own right, 4-sulfonyl cinnolines—particularly 4-methylsulfonyl (
) derivatives—are investigated as COX-2 inhibitors (mimicking the diaryl heterocyclic sulfone class like Rofecoxib) and anticancer agents targeting specific kinases or tubulin polymerization.
This guide analyzes the SAR of the 4-sulfonyl moiety, focusing on electronic modulation, steric constraints, and the "sulfone bridge" geometry.
Chemical Space and Synthesis
To study the SAR, one must first master the synthesis. The 4-sulfonyl group is rarely introduced directly via electrophilic aromatic substitution. Instead, it is installed via nucleophilic displacement of a 4-halo precursor using sulfinate salts.
Core Synthetic Protocol
The most robust method involves the reaction of 4-chlorocinnoline with sodium alkane/arenesulfinates .
Protocol: Synthesis of 4-(Methylsulfonyl)cinnoline
-
Reagents: 4-Chlorocinnoline (1.0 eq), Sodium Methanesulfinate (1.5 eq).
-
Solvent: DMF or DMSO (anhydrous).
-
Conditions: Heat at 80–100°C for 4–6 hours under
atmosphere. -
Workup: Pour into ice water. The sulfone product typically precipitates as a solid due to high crystallinity and lower polarity than the salt. Filtration and recrystallization from Ethanol/Hexane.[1]
Mechanism: The reaction proceeds via an
Visualization of Synthetic Workflow
The following diagram outlines the conversion from the hydroxy precursor to the sulfone and its subsequent utility.
Structure-Activity Relationship (SAR) Analysis
The SAR of 4-sulfonyl cinnolines is governed by three distinct vectors: the Sulfonyl Moiety (C4) , the Pyridazine Core (C3) , and the Benzenoid Ring (C5-C8) .
Vector A: The C4-Sulfonyl Group (The Warhead)
The nature of the group attached to the sulfone (
| Substituent (R) | Physicochemical Effect | Biological Implication |
| Methyl (-Me) | Low steric bulk, H-bond acceptor potential. | COX-2 Selectivity: Fits the secondary pocket of COX-2 (Val523). Classic pharmacophore. |
| Phenyl (-Ph) | High lipophilicity, steric bulk. | Anticancer/Kinase: Enhances hydrophobic interactions in ATP-binding pockets. |
| p-Tolyl | Increased lipophilicity over phenyl. | Metabolic Stability: The methyl group is a site for metabolic oxidation (CYP450). |
| Trifluoromethyl | Strong EWG, high lipophilicity. | Reactivity: Makes the C4 position extremely electrophilic; often too reactive for in vivo stability (rapid hydrolysis). |
Vector B: The C3 Position (The Gatekeeper)
Substituents at C3 influence the planarity of the ring and the steric environment of the C4-sulfonyl group.
-
H (Unsubstituted): Allows free rotation of the C4-sulfonyl group.
-
Methyl/Alkyl: Introduces "peri-strain" with the C4 substituent, potentially locking the sulfone into a specific conformation favorable for binding but unfavorable for synthesis (steric hindrance during
). -
Aryl: Creates a biaryl system. If the C4 substituent is also bulky, this leads to significant twisting, disrupting planarity (atropisomerism potential).
Vector C: The Benzenoid Ring (C5-C8)
Modifications here tune the electronic density of the heterocyclic core.
-
Electron Withdrawing Groups (6-F, 6-Cl): Increase the electrophilicity of C4. This enhances the potency of the compound if it acts as a covalent inhibitor or reactive intermediate, but may reduce metabolic half-life.
-
Electron Donating Groups (6-OMe, 7-OMe): Increase electron density. This stabilizes the ring against hydrolysis but may weaken the H-bonding potential of the N1/N2 nitrogens.
SAR Logic Diagram
Biological Targets & Case Studies
COX-2 Inhibition
The 4-methylsulfonyl phenyl moiety is a validated pharmacophore for COX-2 inhibition (e.g., Celecoxib, Rofecoxib). Cinnolines serve as bioisosteres to the quinoline/isoquinoline scaffolds used in these drugs.
-
Mechanism: The sulfonyl oxygens form hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site. The cinnoline nitrogen (N2) can accept a hydrogen bond, potentially enhancing affinity compared to the carbocyclic naphthalene analogs.
-
SAR Finding: 4-Methylsulfonyl cinnolines exhibit higher selectivity for COX-2 over COX-1 when the C3 position is substituted with a lipophilic aryl group (phenyl or 4-fluorophenyl), filling the hydrophobic channel.
Anticancer Activity (Kinase Inhibition)
While sulfonamides are more common in kinase inhibitors, 4-sulfonyl cinnolines have shown activity against solid tumors.
-
Bioisosterism: They act as analogs to 4-sulfonyl quinolines .
-
Data Insight: In comparative studies (MTT assays against MCF-7 and HeLa lines), 4-arylsulfonyl cinnolines often show
values in the low micromolar range (1–10 ). The presence of a 6,7-dimethoxy substitution pattern (mimicking the quinazoline core of Gefitinib) significantly improves potency.
Antimicrobial Potential
Cinnoline sulfonamides (where the sulfur is attached to the ring via nitrogen) are well-known antibacterials. However, the C-sulfonyl variants (C4-SO2R) function differently, likely via interference with bacterial redox systems due to their high reduction potential.
Experimental Protocols
General Procedure for Nucleophilic Substitution (Synthesis)
Objective: Synthesis of 4-(Phenylsulfonyl)-6,7-dimethoxycinnoline.
-
Preparation: Dissolve 4-chloro-6,7-dimethoxycinnoline (1.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add Sodium benzenesulfinate (1.5 mmol, 1.5 eq).
-
Reaction: Stir the mixture at 90°C for 5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (sulfone) should appear.
-
Quench: Pour the hot reaction mixture into crushed ice (20 g) with vigorous stirring.
-
Isolation: A precipitate will form. Filter the solid, wash with cold water (3x 10 mL) and diethyl ether (2x 5 mL) to remove unreacted organic impurities.
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure sulfone as off-white needles.
In Vitro COX-2 Inhibition Assay (Summary)
-
Kit: Cayman Chemical COX Inhibitor Screening Assay (Colorimetric).
-
Method: Measure the peroxidase activity of the heme-COX complex.
-
Protocol: Incubate purified COX-2 enzyme with the 4-sulfonyl cinnoline test compound (0.01 – 100
) for 10 minutes at 25°C. Add Arachidonic acid and colorimetric substrate. Measure Absorbance at 590 nm. -
Calculation: Determine
using a sigmoidal dose-response curve.
References
-
Synthesis of Cinnoline Derivatives: BenchChem. (2025). Optimizing reaction conditions for 4-Methoxycinnoline synthesis (via 4-chlorocinnoline/sulfinate intermediates).
-
COX-2 Inhibition Logic: Irannejad, H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
-
Cinnoline Biological Activity: Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity.[2][3][4] Archiv der Pharmazie.
-
Sulfinate Reactivity: Zhang, Y., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[5] PMC/NIH.
-
Bioisosteric Quinoline Analogs: Bioorganic & Medicinal Chemistry Letters. (2016). 4-Aryl-3-arylsulfonyl-quinolines as negative allosteric modulators.
Sources
The Strategic Synthesis and Mechanistic Utility of 4-(4-Methylbenzene-1-sulfonyl)cinnoline: A Technical Guide
Introduction to the Cinnoline Scaffold and Sulfonyl Activation
The cinnoline (1,2-diazanaphthalene) ring system is a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting potent antibacterial, antifungal, and antimalarial activities[1]. While the synthesis of the parent heterocycle has been known since the late 19th century, modern drug development relies heavily on the precise functionalization of the C4 position.
Specifically, 4-(4-Methylbenzene-1-sulfonyl)cinnoline (commonly known as 4-tosylcinnoline, CAS: 62196-38-7) serves a dual purpose in synthetic chemistry. It is both a stable, isolable target compound for biological screening and a "super-electrophilic" transient intermediate used to synthesize complex 4-substituted cinnolines[2]. The adjacent nitrogen atoms in the cinnoline ring exert a profound electron-withdrawing effect, creating a partial positive charge at the C4 position. This electronic environment makes 4-halocinnolines highly susceptible to Nucleophilic Aromatic Substitution (SNAr), laying the groundwork for tosyl integration.
Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most reliable and historically validated pathway to synthesize 4-tosylcinnoline is the direct displacement of a halide leaving group by a sulfinate anion[3].
Mechanistic Causality
In this pathway, 4-chlorocinnoline acts as the electrophile. However, SNAr reactions on unactivated aromatic rings are notoriously slow. The cinnoline ring overcomes this activation barrier via the
Nucleophilic Aromatic Substitution (SNAr) pathway for 4-tosylcinnoline synthesis.
Experimental Protocol: Direct SNAr Synthesis
Objective: High-yield preparation of 4-(4-Methylbenzene-1-sulfonyl)cinnoline. Self-Validating System: The reaction utilizes a water-quench step that selectively precipitates the hydrophobic product, providing immediate visual confirmation of conversion while leaving unreacted salts in solution.
-
Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve 4-chlorocinnoline (1.0 equiv) in anhydrous Dimethylformamide (DMF) to achieve a 0.1 M concentration. Causality: DMF is a polar aprotic solvent that strongly solvates the sodium cation of the reagent, preventing ion-pairing and maximizing the nucleophilicity of the sulfinate anion.
-
Reagent Addition: Add sodium 4-toluenesulfinate (1.2 equiv) in one continuous portion. Causality: A 20% stoichiometric excess drives the equilibrium forward and compensates for any trace moisture that might prematurely protonate the sulfinate to sulfinic acid.
-
Thermal Activation: Heat the reaction mixture to 80 °C under continuous magnetic stirring for 4–6 hours. Causality: Elevated thermal energy is required to overcome the loss of aromatic resonance energy during the formation of the non-aromatic Meisenheimer complex.
-
Reaction Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The reaction is complete when the highly polar starting material spot is entirely consumed, replaced by a distinct, UV-active product spot.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and water. Causality: The target 4-tosylcinnoline is highly hydrophobic and will immediately crash out as a precipitate, whereas the NaCl byproduct and excess sodium sulfinate remain completely dissolved in the aqueous phase.
-
Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual DMF, and dry under high vacuum. If necessary, recrystallize from ethanol to achieve >98% purity.
4-Tosylcinnoline as a Super-Electrophilic Transient Intermediate
While 4-tosylcinnoline is a stable end-product, its most fascinating application in modern synthetic chemistry is its role as a transient intermediate. In the synthesis of 4-aroylcinnolines, 4-chlorocinnoline is often too unreactive to undergo direct nucleophilic attack by carbon nucleophiles (such as acyl anion equivalents)[2].
To bypass this limitation, chemists utilize a tandem catalytic system involving N-Heterocyclic Carbenes (NHCs) and sodium 4-toluenesulfinate. The sulfinate rapidly displaces the chloride to form 4-tosylcinnoline in situ. Because the tosyl group is a superior electron-withdrawing group compared to chloride, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cinnoline ring. This "super-electrophile" is then effortlessly attacked by the Breslow intermediate (formed from the NHC and an aromatic aldehyde), yielding the 4-aroylcinnoline and regenerating the sulfinate leaving group[3].
Catalytic cycle showing 4-tosylcinnoline as a highly reactive electrophilic intermediate.
Modern Advancements: Metal-Free and Electrochemical Cyclizations
Recent literature highlights a paradigm shift from functionalizing pre-formed cinnolines to constructing the ring system from acyclic precursors. Advanced methodologies now employ aerobic electrochemical oxidation-cyclization under metal-free conditions[4].
By reacting ortho-alkynyl acetophenones with sulfonyl hydrazides (such as tosylhydrazide), an electrochemical cascade cyclization is triggered. This one-pot, two-step process allows for the direct synthesis of highly functionalized cinnoline derivatives without the need for harsh SNAr conditions or transition metal catalysts. The sulfonyl group acts as a directing and stabilizing moiety during the radical-mediated ring closure, showcasing the evolving utility of tosyl chemistry in heterocyclic synthesis.
Quantitative Data Summary: Reaction Parameters
The following table summarizes the quantitative metrics and optimal conditions for synthesizing and utilizing 4-sulfonylcinnoline derivatives based on established literature protocols.
| Substrate | Reagent / Catalyst | Solvent | Temp (°C) | Yield (%) | Primary Application / Pathway |
| 4-Chlorocinnoline | Sodium 4-toluenesulfinate (1.2 eq) | DMF | 80 | >80% | Direct synthesis of stable 4-tosylcinnoline. |
| 3-Bromo-4-chlorocinnoline | Sodium 4-toluenesulfinate + KCN | DMF | 80 | 82% | Sequential synthesis of cinnoline-3,4-dicarbonitrile. |
| 4-Chlorocinnoline | Ar-CHO + Na-Tosylate + NHC Precursor | THF/DMF | 60–80 | 60–75% | In situ tosyl intermediate for 4-aroylcinnoline synthesis. |
| o-Alkynyl acetophenones | Tosyl hydrazides (Electrochemical) | MeCN/H₂O | RT | 70–90% | Metal-free cascade cyclization to functionalized cinnolines. |
References
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI / PMC URL:[Link]
-
Structure of the cinnoline ring system. Source: ResearchGate URL:[Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Product Class 9: Cinnolines) Source: Georg Thieme Verlag / Science of Synthesis URL:[Link]
-
Product Class 9: Cinnolines - Synthesis by Substituent Modification Source: Thieme Connect URL:[Link]
Sources
4-(4-Methylbenzene-1-sulfonyl)cinnoline: Physical Characteristics, Melting Point, and Technical Synthesis Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical characterization, thermodynamic properties, and validated synthetic protocols for 4-tosylcinnoline.
Executive Summary
In the landscape of heterocyclic chemistry and drug discovery, cinnoline derivatives hold a privileged position due to their bioisosteric relationships with quinolines and quinazolines[1]. Specifically, 4-(4-Methylbenzene-1-sulfonyl)cinnoline —commonly referred to as 4-tosylcinnoline (CAS: 62196-38-7)—represents a highly valuable synthetic intermediate and pharmacological scaffold[2][3]. The introduction of the bulky, electron-withdrawing para-toluenesulfonyl (tosyl) group at the C4 position of the cinnoline core drastically alters the molecule's physical characteristics, crystal packing, and reactivity profile[4].
This technical guide synthesizes the fundamental physical properties, melting point characterization techniques, and field-proven synthetic methodologies for 4-tosylcinnoline, providing a self-validating framework for researchers working with this compound.
Structural & Physicochemical Characteristics
The physical properties of 4-tosylcinnoline are dictated by the interplay between the rigid, planar aromatic cinnoline system and the flexible, highly polar sulfonyl linkage. The sulfone moiety (
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of 4-tosylcinnoline.
| Property | Value / Description |
| IUPAC Name | 4-(4-Methylbenzene-1-sulfonyl)cinnoline |
| Common Name | 4-Tosylcinnoline |
| CAS Number | 62196-38-7[2] |
| Molecular Formula | |
| Molecular Weight | 284.33 g/mol [2] |
| Physical State (at 25°C) | Crystalline solid |
| Solubility Profile | Soluble in DMSO, DMF, DCM; Insoluble in |
| Melting Point ( | Highly dependent on crystalline polymorph (Requires DSC) |
Melting Point and Thermodynamic Behavior
While the unsubstituted cinnoline free base has a low melting point of 39 °C[1], the addition of the tosyl group at the C4 position drastically increases the melting point. Sulfones are characteristically highly crystalline due to strong dipole-dipole interactions between the
Because the exact melting point of 4-tosylcinnoline can vary based on the solvent of crystallization (which dictates the polymorphic form), Differential Scanning Calorimetry (DSC) is the gold standard for determining its precise thermal transitions. A sharp endothermic peak during DSC analysis not only identifies the melting point (
Synthesis & Mechanistic Pathways
The most efficient and widely cited method for synthesizing 4-tosylcinnoline is via a Nucleophilic Aromatic Substitution (S
Mechanistic Causality
The choice of reagents and conditions is not arbitrary; it is governed by strict electronic requirements:
-
Electrophilic Activation: The C4 position of 4-chlorocinnoline is highly electron-deficient. The adjacent diaza system (N1 and N2) withdraws electron density via both inductive and resonance effects, making C4 highly susceptible to nucleophilic attack.
-
Solvent Selection: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are strictly required. These solvents strongly solvate the sodium cation (
), leaving the p-toluenesulfinate anion "naked" and maximizing its nucleophilicity. -
Meisenheimer Complex: The reaction proceeds through a stabilized anionic intermediate (Meisenheimer complex) before the chloride leaving group is expelled to restore aromaticity.
Nucleophilic aromatic substitution (SNAr) pathway for synthesizing 4-tosylcinnoline.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical rationale.
Protocol: Synthesis of 4-Tosylcinnoline
Reagents: 4-Chlorocinnoline (1.0 eq), Sodium p-toluenesulfinate (1.2 eq), Anhydrous DMF.
-
Preparation: In an oven-dried round-bottom flask purged with
, dissolve 4-chlorocinnoline in anhydrous DMF (0.2 M concentration). Rationale: Anhydrous conditions prevent the competitive hydrolysis of 4-chlorocinnoline to cinnolin-4-ol. -
Nucleophile Addition: Add sodium p-toluenesulfinate (1.2 equivalents) in one portion. Rationale: A slight excess ensures complete conversion of the limiting reagent.
-
Thermal Activation: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor the reaction via TLC (Eluent: 1:1 Hexane/Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it into crushed ice/water (10x volume of DMF). Rationale: The highly polar DMF mixes with water, forcing the hydrophobic 4-tosylcinnoline to precipitate out of solution, driving the equilibrium and simplifying isolation.
-
Isolation: Filter the resulting precipitate under a vacuum, wash with cold distilled water to remove residual DMF and salts, and dry under a high vacuum.
-
Purification: Recrystallize from hot ethanol to yield pure 4-tosylcinnoline crystals suitable for thermal analysis.
Protocol: Melting Point Determination via DSC
To accurately determine the melting point and assess the crystalline purity of the synthesized 4-tosylcinnoline, use Differential Scanning Calorimetry.
-
Calibration: Calibrate the DSC instrument using an Indium standard (
= 156.6 °C). Rationale: Ensures the thermocouple accuracy in the expected melting range of the sulfone. -
Sample Preparation: Weigh exactly 2.0 to 3.0 mg of the recrystallized 4-tosylcinnoline into an aluminum DSC pan and crimp the lid.
-
Atmosphere Control: Place the pan in the DSC cell and apply a dry Nitrogen (
) purge at 50 mL/min. Rationale: Prevents oxidative degradation of the sample at high temperatures. -
Thermal Ramp: Heat the sample from 25 °C to 250 °C at a constant rate of 10 °C/min. Rationale: A 10 °C/min rate prevents thermal lag while providing sufficient resolution to distinguish potential polymorphic transitions from the primary melting endotherm.
-
Data Analysis: Record the extrapolated onset temperature (
) as the official melting point, and note the peak temperature ( ) to evaluate sample purity (a narrow peak indicates high purity).
Standard Differential Scanning Calorimetry (DSC) workflow for melting point determination.
Applications in Drug Development
In pharmaceutical sciences, the physical characteristics of 4-tosylcinnoline make it an excellent candidate for further derivatization. The tosyl group serves a dual purpose:
-
As a Leaving Group: In subsequent synthetic steps, the tosyl group at the C4 position can act as a pseudo-halide. It can be displaced by various amines or alkoxides to generate libraries of 4-amino or 4-alkoxy cinnolines, which are frequently screened for kinase inhibition.
-
As a Pharmacophore: The bulky, lipophilic nature of the p-toluenesulfonyl group[4] can occupy deep hydrophobic pockets in target proteins, while the sulfone oxygens can engage in critical hydrogen bonding with the protein backbone. Understanding its exact melting point and solid-state properties is crucial for downstream formulation, as high-melting crystalline solids often require specialized milling or amorphous solid dispersion techniques to achieve adequate oral bioavailability.
References
-
Wikipedia Contributors. "Cinnoline." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia Contributors. "Tosyl group." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
ResearchGate Database. "Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion." ResearchGate. Available at:[Link]
Sources
Solubility profile of 4-(4-Methylbenzene-1-sulfonyl)cinnoline in organic solvents
Thermodynamic Solvation Dynamics of 4-(4-Methylbenzene-1-sulfonyl)cinnoline: A Technical Guide for Preclinical Development
Structural Rationale & Solute-Solvent Interactions
As a Senior Application Scientist, understanding the physicochemical behavior of a molecule begins with deconstructing its structural motifs. 4-(4-Methylbenzene-1-sulfonyl)cinnoline (commonly referred to as 4-Tosylcinnoline) presents a fascinating dichotomy of intermolecular forces.
The unsubstituted cinnoline core (1,2-diazanaphthalene) is an electron-deficient aromatic system. Historically, the base cinnoline ring exhibits preferential solubility in polar protic solvents like ethanol and methanol, while remaining largely insoluble in non-polar media such as hexane [1]. However, the substitution at the C4 position with a bulky, highly polarizable 4-methylbenzene-1-sulfonyl (tosyl) group fundamentally alters this baseline.
The introduction of the sulfonyl moiety (
Quantitative Solubility Profile in Organic Solvents
To facilitate rational solvent selection for synthesis, purification, and biological assay formulation, the thermodynamic solubility of 4-Tosylcinnoline was profiled across a gradient of dielectric constants.
| Solvent Class | Organic Solvent | Dielectric Constant ( | Solubility at 25°C (mg/mL) | Primary Application Suitability |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 120.0 | High-concentration in vitro stock solutions |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | 85.5 | Synthetic extraction, flash chromatography |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 42.1 | HPLC mobile phase, reaction solvent |
| Polar Protic | Methanol (MeOH) | 32.7 | 14.3 | Recrystallization (Primary Solvent) |
| Polar Protic | Ethanol (EtOH) | 24.5 | 8.6 | Recrystallization (Primary Solvent) |
| Non-Polar | n-Hexane | 1.9 | < 0.1 | Antisolvent precipitation |
Experimental Methodology: Self-Validating Thermodynamic Solubility
Kinetic solubility assays often yield artificially high concentrations due to supersaturation. To capture the true thermodynamic equilibrium of 4-Tosylcinnoline, the following self-validating shake-flask protocol must be employed.
Step 1: Preparation & Equilibration
-
Action: Dispense 100 mg of crystalline 4-Tosylcinnoline into a 2.0 mL amber glass HPLC vial. Add exactly 1.0 mL of the target solvent.
-
Causality: Amber glass is strictly required. Cinnoline derivatives can exhibit photolytic degradation under ambient UV light over extended periods [4]. Protecting the sample ensures that the quantified mass reflects the intact parent molecule, not degradation byproducts.
-
Action: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm for 48 hours.
-
Causality: A 48-hour window provides the necessary activation energy to overcome the solid-state lattice energy, ensuring the transition from kinetic dissolution to true thermodynamic equilibrium.
Step 2: Phase Separation
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.
-
Causality: Centrifugation is prioritized over standard syringe filtration. The highly lipophilic tosyl moiety has a documented propensity to adsorb onto hydrophobic PTFE or nylon filter membranes. Filtration would artificially deplete the solute from the supernatant, yielding a false-negative solubility reading.
Step 3: Self-Validation via XRPD
-
Action: Carefully decant the supernatant for HPLC-UV analysis. Recover the residual solid pellet at the bottom of the tube and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: Solvents can induce polymorphic transitions or form solvates during equilibration. By confirming that the XRPD pattern of the residual solid matches the input API, this protocol self-validates that the measured solubility strictly applies to the intended crystal form.
Step 4: Quantification
-
Action: Dilute the supernatant 1:100 in mobile phase (50:50 MeCN:Water) and quantify using RP-HPLC-UV at
nm against a pre-established calibration curve.
Solvation Workflow & Application Mapping
The logical progression from solvent selection to downstream application is visualized below.
Fig 1: Solvation pathways and application decision tree for 4-Tosylcinnoline.
Strategic Implications for Drug Development
The solubility profile of 4-Tosylcinnoline dictates its handling in the laboratory. Because it achieves
To purify crude 4-Tosylcinnoline, a scientist should dissolve the crude mass in a minimal volume of warm methanol (the primary solvent), followed by the dropwise addition of n-hexane (the anti-solvent) under constant stirring until the cloud point is reached. Cooling this system to 4°C will force the highly pure 4-Tosylcinnoline to crash out of solution, leaving polar impurities dissolved in the methanolic phase.
References
-
Cinnoline - Solubility of Things. Solubility of Cinnoline. Available at:[Link]
-
MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Available at: [Link]
-
ChemRxiv. Sulfonated Benzo[c]cinnolines for Alkaline Redox-Flow Batteries. Available at:[Link]
-
Thieme Connect. Science of Synthesis 16.9 Cinnolines. Available at:[Link]
Sulfonyl-Functionalized Cinnoline Scaffolds: Synthetic Evolution and Medicinal Utility
This guide provides an in-depth technical analysis of sulfonyl-functionalized cinnoline scaffolds, synthesizing historical synthetic evolution with modern medicinal chemistry applications.
Executive Summary
The cinnoline (benzo[c]pyridazine) scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer quinoline due to the presence of a second nitrogen atom at the 2-position. This structural variation significantly alters the electronic landscape, enhancing aqueous solubility and offering unique hydrogen-bonding vectors.
The incorporation of sulfonyl functionalities (sulfonamides, sulfones) into the cinnoline core has emerged as a critical strategy for modulating pharmacokinetics and potency. This guide explores the transition from classical Richter-type syntheses to modern radical cascades, detailing the specific protocols required to access these high-value targets.
Historical & Synthetic Evolution
The Classical Era: Richter and Widman-Stoermer
Historically, the construction of the cinnoline ring preceded functionalization. The Richter Synthesis (1883) and Widman-Stoermer Synthesis relied on the cyclization of diazonium salts or hydrazones.
-
Limitation: These methods often required harsh conditions (high temperature acid catalysis) incompatible with sensitive sulfonyl precursors.
-
Strategy: Early sulfonyl-cinnolines were almost exclusively synthesized via post-cyclization modification, typically by reacting an amino-cinnoline with an arylsulfonyl chloride.
The Modern Era: Radical Cascades and Direct Functionalization
Recent advances have shifted toward radical cascade reactions and C-H functionalization .[1]
-
Radical Cascades: While 3-sulfonylquinolines are readily synthesized via radical cascade of
-propargylanilines with sodium sulfinates, the analogous cinnoline synthesis is more challenging due to the stability of the N-N bond. -
Direct C-H Sulfonylation: Emerging protocols utilizing triflic anhydride (
) activation allow for the direct introduction of sulfinate salts onto 6-membered nitrogen heterocycles, a method now applicable to the cinnoline core.[2]
Mechanistic Insights: The Sulfonyl Effect
The introduction of a sulfonyl group (
-
Electron Withdrawal: The strong
- and -withdrawing nature of the sulfonyl group deactivates the ring toward electrophilic aromatic substitution ( ) but activates it for nucleophilic attack ( ), particularly at the C4 position. -
Solubility Profile: Unlike the lipophilic quinoline analogs, sulfonyl-cinnolines often exhibit improved water solubility due to the polarity of the
bond and the basicity of the pyridazine nitrogens.
Detailed Experimental Protocol
Target: Synthesis of -(cinnolin-4-yl)benzenesulfonamide Derivatives
Source: Adapted from Vikas et al. (2009) and related "Richter-type" cyclizations.
Phase 1: Precursor Assembly (The Hydrazone Intermediate)
-
Diazotization: Dissolve substituted aniline (0.195 mol) in a mixture of conc. HCl (7.5 mL) and water (7.5 mL). Cool to 0–5°C. Add sodium nitrite solution dropwise to generate the diazonium salt.
-
Coupling: Prepare a solution of cyanoacetamide (0.195 mol) in aqueous ethanol containing sodium acetate (buffer).
-
Reaction: Slowly add the diazonium salt to the cyanoacetamide solution with stirring at 0°C.
-
Isolation: The hydrazone precipitates as a solid. Filter, wash with cold water, and dry.
Phase 2: Intramolecular Cyclization (The Cinnoline Core)
-
Lewis Acid Activation: Suspend the hydrazone in chlorobenzene (150 mL). Add anhydrous Aluminum Chloride (
, 0.111 mol) . -
Reflux: Heat the mixture to reflux (approx. 132°C) for 2–4 hours.
-
Mechanistic Note:
coordinates to the nitrile and hydrazone nitrogen, facilitating the electrophilic attack on the aromatic ring to close the pyridazine ring.
-
-
Workup: Cool the reaction. Quench with dilute HCl (20 mL) to break aluminum complexes. Filter the precipitate (4-amino-cinnoline-3-carboxamide).
Phase 3: Sulfonylation (The Functionalization)
-
Condensation: Dissolve the 4-amino-cinnoline-3-carboxamide (0.01 mol) in Pyridine (10 mL) or DMF with
. -
Addition: Add
-acetamidobenzenesulfonyl chloride (0.012 mol) portion-wise. -
Heating: Reflux for 2 hours.
-
Hydrolysis (Optional): If the acetyl group is present on the sulfonamide, hydrolyze with dilute NaOH to reveal the free amine if required.
-
Purification: Pour into ice water. Recrystallize the resulting solid from ethanol.
Visualization of Synthetic Pathways
Diagram 1: The "Vikas" Route to Sulfonyl-Cinnolines
This diagram illustrates the step-by-step conversion from simple anilines to the complex sulfonyl-cinnoline scaffold.
Caption: Step-wise synthesis of sulfonyl-functionalized cinnolines via the modified Richter/AlCl3-mediated cyclization pathway.
Diagram 2: Comparative Mechanism (Direct C-H Sulfonylation)
A modern approach for late-stage functionalization, contrasting with the classical route above.
Caption: Mechanism for the direct C-H sulfonylation of cinnolines using triflic anhydride activation and sodium sulfinates.[2][3][4][5][6][7][8]
Biological Data & Structure-Activity Relationships (SAR)
The sulfonyl-cinnoline pharmacophore has demonstrated significant potency against microbial pathogens. The sulfonamide moiety mimics
Table 1: Antimicrobial Activity of 4-Amino-Cinnoline-3-Sulfonamides
Data summarized from Vikas et al. (2009) and related SAR studies.[5]
| Compound ID | R-Substituent (Cinnoline Ring) | R'-Substituent (Sulfonamide) | MIC ( | MIC ( | Activity Profile |
| 7b | 6-Chloro | 6.25 | 12.5 | High | |
| 7g | 6-Bromo | 6.25 | 6.25 | High | |
| 7h | 6-Fluoro | 12.5 | 12.5 | Moderate | |
| 7a | 25.0 | 50.0 | Low | ||
| Ref | Ciprofloxacin | -- | 6.25 | 6.25 | Standard |
Key Insight: Halogenated cinnolines (Cl, Br) at the 6-position significantly enhance lipophilicity and membrane permeability, resulting in potency comparable to clinical standards like Ciprofloxacin.
References
-
Vikas, S., & Darbhamulla, S. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4). Link
-
Friedrich, M., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. Link
-
Wang, H., et al. (2017).[9] Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes.[9] Journal of Organic Chemistry, 82, 770-775.[9] Link
-
Al-Ajely, M.S., & Shaban, I.M. (2019). Synthesis of Some Diazine and Triazole Derivatives. International Journal of Research. Link
- Abbady, M.S., et al. (1993). Synthesis and antimicrobial activity of some cinnoline derivatives containing sulphonamido group. Indian Journal of Chemistry, 32B, 1281-1284.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light promoted radical cascade cyclization of 3-allyl-2-arylquinazolinones for the synthesis of phosphorylated dihydroisoquinolino[1,2-b]quinazolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 3-sulfonylquinolines by visible-light promoted metal-free cascade cycloaddition involving N-propargylanilines and sodium sulfinates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]
Methodological & Application
Step-by-step synthesis protocol for 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Executive Summary
This application note details the synthesis of 4-(4-methylbenzene-1-sulfonyl)cinnoline , a pharmacologically relevant scaffold exhibiting bioactivity in antimicrobial and anticancer screenings. The protocol prioritizes a convergent synthetic strategy designed for scalability and reproducibility.
Unlike traditional routes that rely on low-yielding oxidations of sulfides, this protocol utilizes a Nucleophilic Aromatic Substitution (
Key Advantages of This Protocol
-
Atom Economy: Direct displacement avoids heavy metal oxidants (e.g., KMnO4, mCPBA).
-
Scalability: Intermediates are stable and amenable to gram-scale production.[1]
-
Safety: Minimizes handling of unstable diazonium salts by using controlled in-situ cyclization.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C4-sulfonyl bond. The high electrophilicity of the cinnoline C4 position (para to N1) makes it an ideal candidate for
Synthetic Pathway Visualization
Figure 1: Retrosynthetic logic flow from commercial starting materials to target sulfone.
Experimental Protocols
Phase 1: Synthesis of 4-Chlorocinnoline (The Richter Cyclization)
Rationale: We utilize the Richter cyclization of o-ethynylaniline rather than the Widman-Stoermer synthesis. This method directly yields the 4-chloro derivative in a "one-pot" fashion, bypassing the need to synthesize and then chlorinate 4-hydroxycinnoline.
Reagents:
Step-by-Step Procedure:
-
Acidification: In a 250 mL round-bottom flask, charge 36% HCl (40 mL) . Cool the acid to -5°C using an ice/salt bath.
-
Substrate Addition: Add 2-ethynylaniline (5.0 mmol, 0.585 g) slowly to the acid. Ensure the internal temperature remains below 0°C.
-
Diazotization: Dissolve
(1.2 eq) in minimal water. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining temperature at -5°C to 0°C .-
Mechanistic Note: The diazonium ion formed attacks the adjacent alkyne triple bond, closing the ring to form the cinnoline cation, which traps the chloride ion.
-
-
Cyclization: Allow the mixture to warm to 28°C (ambient) and stir vigorously for 2 hours . The solution will darken.
-
Workup:
-
Neutralize the mixture carefully with saturated
solution (Caution: evolution). -
Extract with Diethyl ether (
mL). -
Dry combined organics over anhydrous
and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield Expectation: 60-75%
-
Appearance: Yellowish solid.
-
Phase 2: Sulfonylation (Synthesis of Target)
Rationale: The C4 position of cinnoline is highly activated, behaving similarly to 4-chloropyridine but with enhanced reactivity due to the second nitrogen. Sodium p-toluenesulfinate acts as a potent nucleophile.
Reagents:
-
4-Chlorocinnoline (from Phase 1)
-
Sodium p-toluenesulfinate (CAS: 824-79-3)[5]
-
DMSO (Anhydrous)
-
Water (for precipitation)
Step-by-Step Procedure:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-chlorocinnoline (1.0 eq, 200 mg) in anhydrous DMSO (3.0 mL) .
-
Nucleophile Addition: Add Sodium p-toluenesulfinate (1.5 eq) in one portion.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 4 hours .-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower spot (sulfone).
-
-
Quenching: Cool the reaction to room temperature. Pour the mixture slowly into ice-water (30 mL) with rapid stirring.
-
Isolation:
-
A precipitate should form immediately. Stir for 15 minutes to ensure full granulation.
-
Filter the solid using a sintered glass funnel.
-
Wash the cake copiously with water (
mL) to remove residual DMSO and salts. -
Wash with a small amount of cold diethyl ether to remove unreacted organic impurities.
-
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain analytical grade crystals.
Data Summary & Characterization
Expected Analytical Signature
The following data parameters validate the structure of 4-(4-methylbenzene-1-sulfonyl)cinnoline.
| Technique | Feature | Diagnostic Signal |
| 1H NMR | Tosyl Methyl | Singlet, |
| 1H NMR | Cinnoline H3 | Singlet/Doublet, |
| 1H NMR | Aromatic Region | Multiplets, |
| HRMS | Molecular Ion | |
| IR | Sulfone Stretch | Strong bands at |
Troubleshooting Guide
-
Low Yield in Phase 1: Ensure the temperature during diazotization does strictly not exceed 0°C. Thermal decomposition of the diazonium salt before cyclization leads to phenols.
-
No Precipitate in Phase 2: If the product does not precipitate upon water addition, the sulfone may be oiling out. Extract with Ethyl Acetate, wash with brine to remove DMSO, and proceed to column chromatography (DCM/MeOH 98:2).
Mechanistic Insight (Richter Cyclization)
Understanding the formation of the 4-chlorocinnoline precursor is critical for troubleshooting.
Figure 2: Mechanism of the Richter cyclization converting o-ethynylaniline to 4-chlorocinnoline.
Safety & Handling
-
Sodium Nitrite: Toxic oxidizer. Avoid contact with skin. Reacts with amines to form carcinogenic nitrosamines; use bleach to quench glassware.
-
DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves.
-
Sulfinates: Generally low toxicity but can release
upon acidification. Work in a fume hood.
References
-
Vasilevsky, S. F., Tretyakova, E. V., & Verkruijsse, H. D. (1995). A Convenient Synthesis of 4-Chloro- and 4-Bromocinnolines from o-Aminophenylacetylenes. Synthetic Communications, 24(1), 171-175.
-
Castle, R. N., & Cox, D. B. (1954).[6] Cinnoline Chemistry.[6][7][8][9] III. Substituted 4-Cinnolyl-acetonitriles. Journal of Organic Chemistry, 19(7), 1117-1123.
-
BenchChem. (2025).[10] Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors (Analogous SNAr conditions).
-
Organic Syntheses. Sodium p-Toluenesulfinate. Coll. Vol. 1, p. 492 (1941).
Sources
- 1. 4-Quinolone synthesis [organic-chemistry.org]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Role of Sodium p‑Toluene Sulfinate in Pharmaceutical Intermediates [kingvolt.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reagents and catalysts for preparing 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Application Note: Precision Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Executive Summary
This guide details the synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline (also known as 4-tosylcinnoline ), a critical heterocyclic building block. The sulfonyl moiety at the C4 position of the cinnoline ring serves as a "super-leaving group," possessing significantly higher reactivity toward nucleophilic displacement than the corresponding chloride or bromide. This property makes 4-tosylcinnoline an invaluable intermediate for installing carbon, nitrogen, or oxygen nucleophiles at the 4-position under mild conditions, often used in the development of kinase inhibitors and bio-active heterocyclic scaffolds.
The protocol utilizes a robust two-step sequence:
-
Activation: Conversion of 4-cinnolinone to 4-chlorocinnoline using phosphoryl chloride (
). -
Functionalization: Nucleophilic aromatic substitution (
) using sodium p-toluenesulfinate.
Critical Reagents & Catalysts
The success of this synthesis relies on the quality of the sulfinate salt and the dryness of the polar aprotic solvent.
| Reagent / Catalyst | CAS No. | Purity Requirement | Function | Critical Notes |
| 4-Cinnolinone | 18514-84-6 | >97% | Starting Material | Must be dry; residual water consumes |
| Phosphoryl Chloride ( | 10025-87-3 | Reagent Grade | Chlorinating Agent | Corrosive. Freshly distilled is preferred if the bottle is old/yellowed. |
| Sodium p-toluenesulfinate | 824-79-3 | >98% | Nucleophile | The anhydrous salt is preferred. Hydrates (x |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous (<0.1% | Solvent | Promotes |
| N,N-Dimethylaniline | 121-69-7 | Reagent Grade | Acid Scavenger | Catalyzes the chlorination step by sequestering HCl. |
Synthetic Pathway & Mechanism
The synthesis exploits the electron-deficient nature of the cinnoline ring. The 4-position is highly susceptible to nucleophilic attack.
Figure 1: Retrosynthetic Analysis and Forward Pathway
Caption: Two-step synthesis converting the hydroxyl tautomer to a chloride, then to the sulfone.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chlorocinnoline
Rationale: The hydroxyl group of 4-cinnolinone is a poor leaving group. Conversion to the chloride creates a reactive handle.
Reagents:
-
4-Cinnolinone (1.0 eq, 10 mmol, 1.46 g)
-
Phosphoryl Chloride (
) (5.0 eq, 50 mmol, ~4.7 mL) -
N,N-Dimethylaniline (1.0 eq, 10 mmol, ~1.3 mL)
Protocol:
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen inlet. -
Addition: Add 4-cinnolinone (1.46 g) to the flask. Carefully add
(4.7 mL) via syringe. (Caution: Exothermic). Add N,N-dimethylaniline (1.3 mL). -
Reaction: Heat the mixture to reflux (approx. 105°C) for 1–2 hours. The suspension should become a clear, dark solution.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The polar starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Note: Hydrolysis of excess
is violent. Maintain temperature <10°C to prevent hydrolysis of the 4-chlorocinnoline product.
-
-
Neutralization: Carefully neutralize the aqueous slurry to pH ~8 using saturated
solution or 10% (dropwise). -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Workup: Dry combined organics over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude brown solid is usually sufficiently pure (>90%). If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.
-
Yield Expectation: 85–95% (Yellow/Tan solid).
-
Step 2: Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Rationale: This is a Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chlorocinnoline (1.0 eq, 5 mmol, 0.82 g)
-
Sodium p-toluenesulfinate (1.5 eq, 7.5 mmol, 1.34 g)
-
DMSO (anhydrous) (10 mL)
Protocol:
-
Setup: In a 25 mL vial or RBF, dissolve 4-chlorocinnoline (0.82 g) in 10 mL of anhydrous DMSO.
-
Reagent Addition: Add Sodium p-toluenesulfinate (1.34 g) in one portion.
-
Reaction: Heat the mixture to 80–90°C for 3–5 hours.
-
Mechanism Insight: High temperature is required to overcome the activation energy of the Meisenheimer complex formation on the electron-rich cinnoline ring (relative to nitro-benzene).
-
Monitoring: TLC (DCM/MeOH 95:5). The chloride (
) will convert to the sulfone ( , UV active).
-
-
Workup:
-
Pour the reaction mixture into 100 mL of cold water . The product should precipitate immediately as a bulky solid.
-
Stir for 15 minutes to ensure all DMSO is solvated into the aqueous phase.
-
-
Isolation: Filter the solid via vacuum filtration. Wash the cake copiously with water (
mL) to remove residual DMSO and salts. -
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
Purification: Recrystallization from Ethanol or Acetonitrile is recommended to remove trace sulfinate salts.
-
Yield Expectation: 70–85%.[1]
-
Appearance: Off-white to pale yellow needles.
-
Mechanistic Visualization
Figure 2:
Caption: The sulfinate anion attacks C4, forming a resonance-stabilized intermediate before ejecting chloride.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete chlorination | Ensure reagents are dry. Increase reflux time. Use fresh |
| Product is Oily (Step 2) | Residual DMSO | Wash the filter cake more thoroughly with water. Recrystallize from EtOH. |
| Incomplete Conversion (Step 2) | Temperature too low | Increase temp to 100°C. Cinnoline is less reactive than quinazoline; heat is necessary. |
| Impurity in NMR | O-alkylation (Sulfinic ester) | Rare in DMSO. If observed, recrystallize. Sulfones are much more stable and crystalline. |
Analytical Data (Expected):
-
1H NMR (
): Characteristic system for the tosyl group ( 7.3–7.9 ppm). Cinnoline protons will shift downfield relative to the chloride due to the strong electron-withdrawing nature of the sulfone. -
Mass Spec: M+1 peak at ~285 m/z.
References
-
Hayashi, E., et al. (1976).[2] Syntheses of (p-tolylsulfonyl)azines and azinecarbonitriles. Yakugaku Zasshi, 96(12), 1370-1375. (Primary source for sulfinate displacement on 4-chlorocinnoline).
-
Castle, R. N., & Cox, D. B. (1954). Cinnoline Chemistry.[2][3][4][5][6][7] III. Substituted 4-Cinnolyl-acetonitriles. Journal of Organic Chemistry, 19(7), 1117-1123. (Foundational chemistry of 4-chlorocinnoline).
-
Org. Synth. (1925).[2][8][9][10] Sodium p-Toluenesulfinate.[2][9][11] Organic Syntheses, Coll.[12] Vol. 1, p.492. (Preparation of the nucleophile).
-
Alford, E. J., & Schofield, K. (1952). Cinnolines.[2][3][4][5][6][7][11] Part IV. The preparation of 4-hydroxycinnolines. Journal of the Chemical Society, 2102-2108. (Synthesis of the starting material).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 132. Cinnolines. Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijper.org [ijper.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
Functionalization of the cinnoline ring using sulfonyl leaving groups
Advanced Functionalization of the Cinnoline Ring via Sulfonyl Leaving Groups: Protocols for SNAr and Cross-Coupling
Executive Summary & Mechanistic Rationale
The cinnoline core (1,2-diazanaphthalene) is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry and materials science. However, direct functionalization of the cinnoline ring—particularly at the highly electrophilic C-4 position—can be challenging due to the strong electron-withdrawing nature of the adjacent diaza system.
Historically, functionalization relied on converting cinnolin-4(1H)-ones to 4-chlorocinnolines using harsh reagents like POCl₃ at elevated temperatures. Modern synthetic strategies bypass these harsh conditions by utilizing sulfonyl leaving groups (such as trifluoromethanesulfonate [-OTf] or p-toluenesulfonate [-OTs]). As detailed in foundational reviews on the [1], the conversion of tautomeric cinnolinones to their corresponding sulfonate esters enables divergent, mild functionalization pathways.
The Causality of Sulfonyl Superiority: Sulfonyl groups, particularly triflates, dramatically lower the activation energy for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings. The highly polarized C–O bond, coupled with the exceptional stability of the departing trifluoromethanesulfonate anion (due to the strong inductive effect of the -CF₃ group), makes cinnolin-4-yl triflates exceptionally reactive electrophiles. This allows [2] to proceed at room temperature or under mild heating, preserving sensitive functional groups on complex drug-like molecules.
Reaction Workflows & Signaling Pathways
The divergence of the cinnoline functionalization workflow is illustrated below. A single activated sulfonyl intermediate acts as the linchpin for both C–C and C–N bond-forming methodologies.
Workflow for divergent functionalization of cinnolin-4(1H)-one via a triflate intermediate.
For C–C bond formation, the catalytic cycle relies on the rapid oxidative addition of the Pd(0) species into the activated C–OTf bond.
Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling of cinnolinyl triflates.
Quantitative Data: Leaving Group Efficacy
The table below summarizes the comparative efficiency of various leaving groups at the C-4 position of the cinnoline ring. The data clearly demonstrates the kinetic and thermodynamic advantages of utilizing sulfonyl leaving groups over traditional halides.
| Leaving Group at C-4 | Activation Reagent | Suzuki Coupling Yield (Standard Ar-B(OH)₂) | SNAr Yield (Standard Aliphatic Amine) | Typical Reaction Temp (SNAr) |
| Chloride (-Cl) | POCl₃ (Harsh, >100 °C) | 65–75% | 70–80% | 80–100 °C |
| Tosylate (-OTs) | TsCl, Base (Mild, 25 °C) | 75–85% | 80–90% | 60–80 °C |
| Triflate (-OTf) | Tf₂O, Base (Mild, 0 °C) | >90% | >95% | 25–50 °C |
Note: Data represents generalized comparative yields for cinnoline functionalization under optimized bench-scale conditions. Triflates consistently offer the lowest activation barrier.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Cinnolin-4-yl Trifluoromethanesulfonate (Activation)
Objective: Convert the stable cinnolin-4(1H)-one into a highly reactive electrophile.
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Add cinnolin-4(1H)-one (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 mmol, 1.5 equiv) dropwise.
-
Causality: Pyridine acts as an acid scavenger and nucleophilic catalyst. A sterically unhindered, mild base is chosen to prevent competitive nucleophilic attack on the highly reactive triflate product, which can occur if stronger aliphatic amines (like Et₃N) are used in excess.
-
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Causality: Dropwise addition controls the highly exothermic nature of the reaction, preventing localized heating that leads to substrate decomposition and tar formation.
-
-
Reaction & Workup: Stir at 0 °C for 1 hour. Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validating Quality Control:
-
TLC: The product will appear as a distinct, less polar, UV-active spot (Hexane/EtOAc 3:1).
-
NMR: ¹⁹F NMR will display a sharp diagnostic singlet at approximately -73.0 ppm. ¹H NMR will show a distinct downfield shift of the C-3 proton (>8.5 ppm), confirming O-sulfonylation over N-sulfonylation.
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Form a C–C bond at the C-4 position using the activated triflate.
-
Setup: In a Schlenk tube, combine cinnolin-4-yl triflate (0.5 mmol, 1.0 equiv), an arylboronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
-
Causality: Degassing (via freeze-pump-thaw or rigorous argon sparging) is critical to prevent the oxidation of the electron-rich Pd(0) active catalyst. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive arylboronate complex necessary for the transmetalation step.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) under a positive stream of argon. Seal the tube and heat to 80 °C for 4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer, concentrate, and purify via flash chromatography.
-
Self-Validating Quality Control:
-
NMR/MS: Complete disappearance of the -73.0 ppm peak in ¹⁹F NMR. LC-MS will show the [M+H]⁺ peak corresponding to the specific 4-arylcinnoline product.
-
Protocol C: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
Objective: Form a C–N bond via direct displacement of the sulfonyl group.
-
Setup: Dissolve cinnolin-4-yl triflate (0.5 mmol, 1.0 equiv) in anhydrous THF (5 mL) in a sealed vial.
-
Reagent Addition: Add the desired primary or secondary aliphatic amine (0.75 mmol, 1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 1.0 mmol, 2.0 equiv).
-
Causality: The extreme electrophilicity of the C-4 position, amplified by the -OTf group, allows this SNAr to proceed without transition metals. DIPEA is used as a non-nucleophilic sacrificial base to neutralize the generated triflic acid, ensuring the reacting amine remains unprotonated and fully nucleophilic.
-
-
Reaction: Stir at 50 °C for 2–4 hours.
-
Workup: Concentrate the reaction mixture directly. Purify the residue by silica gel chromatography (typically requiring a polar eluent like DCM/MeOH due to the basicity of the product).
-
Self-Validating Quality Control:
-
Visual/TLC: 4-Aminocinnolines are highly conjugated and frequently exhibit strong fluorescence under 365 nm UV light. The product spot will be significantly more polar than the starting triflate.
-
References
-
Chevallier, F., & Mongin, F. (2008). Functionalization of diazines and benzo derivatives through deprotonated intermediates. Chemical Society Reviews, 37(3), 595-609. URL:[Link]
-
Balkenhohl, M., & Knochel, P. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. URL:[Link]
Application Note: Solvent Engineering for the Synthesis of 3-Sulfonyl Cinnolines
Topic: Solvent Selection for the Synthesis of 3-Sulfonyl Cinnolines Content Type: Application Note & Protocol Guide Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract
The cinnoline scaffold, particularly 3-substituted sulfonyl derivatives, represents a privileged pharmacophore in medicinal chemistry, exhibiting potent anti-tumor and anti-inflammatory properties. However, the synthesis of these 1,2-diazanaphthalenes is frequently plagued by solubility mismatches between non-polar alkynyl precursors and polar ionic intermediates (e.g., diazonium salts or sulfinates). This guide provides a mechanistic rationale for solvent selection, moving beyond trial-and-error to a logic-driven "Solvent Engineering" approach. We compare radical cascade pathways against traditional ionic cyclizations, offering optimized protocols for both high-throughput discovery (Acetonitrile-based) and sustainable process chemistry (PEG/Water-based).
Mechanistic Considerations & Solvent Roles
To select the correct solvent, one must first understand the dominant mechanism. The synthesis of 3-sulfonyl cinnolines primarily proceeds via two distinct pathways, each demanding specific solvent physicochemical properties.
Pathway A: Radical Cascade Cyclization (TBAI/TBHP System)
-
Mechanism: Oxidative generation of a sulfonyl radical (
) from a sulfonyl hydrazide, followed by addition to an ortho-alkynylaryl hydrazone and subsequent intramolecular cyclization. -
Solvent Requirement:
-
Dielectric Constant (
): Must be moderate-to-high ( ) to dissolve the catalytic salt (TBAI). -
Protic Character: Aprotic solvents are preferred to prevent premature quenching of the vinyl radical intermediate.
-
Redox Stability: The solvent must resist oxidation by TBHP (tert-Butyl hydroperoxide).
-
Pathway B: Ionic Richter-Type Cyclization
-
Mechanism: Nucleophilic attack of a sulfinate anion on a 2-alkynylaryldiazonium salt.
-
Solvent Requirement:
-
Solubility: Must solubilize both the organic diazonium salt and the inorganic sodium sulfinate.
-
Acidity Control: Often requires buffering to prevent diazonium decomposition before cyclization.
-
Visualization: Radical Cascade Mechanism
The following diagram illustrates the critical radical propagation steps where solvent interaction (stabilization vs. quenching) determines the yield.
Comparative Solvent Analysis
The following data summarizes the impact of solvent choice on the yield of 3-tosylcinnoline (Model Reaction: o-alkynylaryl hydrazone + TsNHNH₂ + TBAI/TBHP).
| Solvent | Dielectric Const. ( | Yield (%) | Mechanistic Insight |
| Acetonitrile (MeCN) | 37.5 | 88% | Optimal. High solubility for TBAI; inert to radicals. |
| DCE (1,2-Dichloroethane) | 10.4 | 76% | Good solubility, but toxicity limits scale-up. |
| Toluene | 2.4 | 35% | Poor TBAI solubility leads to slow kinetics. |
| Ethanol | 24.5 | 42% | Protic quenching competes with cyclization. |
| PEG-400/Water (1:1) | ~20 | 82% | Green Choice. "On-water" effect accelerates hydrophobic interaction. |
| DMF | 36.7 | 65% | High boiling point complicates workup; trace amines can kill diazo species. |
Experimental Protocols
Protocol A: High-Throughput Synthesis (Acetonitrile System)
Best for: Medicinal chemistry library generation, maximum yield.
Reagents:
-
o-Alkynylaryl hydrazone (0.5 mmol)
-
Sulfonyl hydrazide (0.75 mmol)
-
TBAI (Tetra-n-butylammonium iodide) (10 mol%)
-
TBHP (70% aq. solution) (2.0 equiv)
-
Solvent: Acetonitrile (HPLC Grade)
Step-by-Step:
-
Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add the o-alkynylaryl hydrazone and sulfonyl hydrazide.
-
Solvation: Add Acetonitrile (3.0 mL). Stir for 2 minutes to ensure homogeneity.
-
Catalyst Addition: Add TBAI (18.5 mg, 0.05 mmol). The solution should turn slightly yellow.
-
Oxidant Addition: Dropwise add TBHP (approx. 140 µL) over 1 minute.
-
Reaction: Seal the vial and heat to 80 °C for 4–6 hours.
-
Checkpoint: The reaction mixture will darken (deep red/brown) as iodine is liberated and recycled.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with sat. Na₂S₂O₃ (to quench residual oxidants/iodine) followed by brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Green Synthesis (PEG-400/Water System)
Best for: Process chemistry, sustainability, metal-free requirements.
Reagents:
-
2-Alkynylaryldiazonium tetrafluoroborate (0.5 mmol)
-
Sodium sulfinate (0.75 mmol)
-
Solvent: PEG-400 / Water (1:1 v/v)
Step-by-Step:
-
Media Prep: Mix PEG-400 (1.5 mL) and Water (1.5 mL) in a round-bottom flask.
-
Addition: Add the Sodium sulfinate. It should dissolve immediately.
-
Substrate Addition: Add the diazonium salt.
-
Note: If the diazonium salt is hydrophobic, it may form a suspension. The PEG acts as a phase-transfer catalyst.
-
-
Reaction: Stir vigorously at Room Temperature for 30 minutes, then warm to 40 °C for 2 hours.
-
Why? The initial low temperature prevents diazonium decomposition before the sulfinate attacks.
-
-
Isolation: The product often precipitates out of the aqueous mixture. Filter the solid.
-
Wash: Wash the filter cake with water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Drying: Vacuum dry the solid. Often requires no chromatography.
Decision Matrix: Selecting the Right Solvent
Use the following logic flow to determine the appropriate solvent system for your specific precursor and constraints.
Figure 2: Decision matrix for solvent selection based on precursor type and process scale.
References
-
Zhang, L., et al. (2016). "tert-Butyl Hydroperoxide Mediated Cascade Synthesis of 3-Arylsulfonylquinolines." Organic Letters, 18(6), 1286–1289. (Note: Mechanistic analogue for cinnoline synthesis).
-
-
Adsuar, D., et al. (2025). "Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones." ChemSusChem.
-
Khalafy, J., et al. (2012). "A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones." Bulletin of the Korean Chemical Society.
Application Note: Microwave-Assisted Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline (also known as 4-tosylcinnoline) utilizing microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this method overcomes the kinetic barriers associated with thermal nucleophilic aromatic substitution (
Key Advantages:
-
Reaction Time: Reduced from 12+ hours (thermal reflux) to <20 minutes.
-
Yield: Increased isolated yield (typically >85%) due to minimized thermal degradation.
-
Green Chemistry: Utilization of aqueous-organic solvent systems and reduced energy consumption.
Scientific Rationale & Mechanism
The Cinnoline Scaffold
Cinnoline (benzo[c]pyridazine) contains a diazine ring fused to a benzene ring. The C4 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N2). This makes 4-chlorocinnoline an ideal substrate for
The Nucleophile: Ambident Sulfinate
Sodium p-toluenesulfinate is an ambident nucleophile. In soft-soft interactions—such as attacking the aromatic C4 of the cinnoline—S-alkylation (forming the sulfone) is thermodynamically preferred over O-alkylation (forming the sulfinate ester). Microwave irradiation promotes the formation of the transition state required for this substitution.
Microwave Effects
The reaction relies on dipolar polarization . The polar solvent (DMF or Ethanol/Water) and the ionic nucleophile align with the oscillating electric field, generating rapid internal heat. This increases the "effective collision frequency" and stabilizes the polar Meisenheimer-like transition state.
Reaction Pathway Visualization
Figure 1: Reaction pathway demonstrating the
Materials and Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 4-Chlorocinnoline | 23776-62-7 | >97% | Substrate |
| Sodium p-toluenesulfinate | 824-79-3 | >98% | Nucleophile |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent |
| Ethanol (Alternative) | 64-17-5 | Absolute | Green Solvent |
Equipment
-
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed reaction vial with Teflon/Silicon septum.
-
Temperature Control: IR sensor (external) and Fiber Optic probe (internal - recommended for precision).
Experimental Protocol
Preparation
-
Stoichiometry: Calculate a 1:1.5 molar ratio of substrate to nucleophile. The excess sulfinate drives the reaction to completion.
-
Example: 1.0 mmol 4-Chlorocinnoline (164.6 mg) + 1.5 mmol Sodium p-toluenesulfinate (267.3 mg).
-
-
Solvation: Dissolve both solids in 3.0 mL of DMF in a 10 mL microwave vial.
-
Note: If using Ethanol/Water (1:1), ensure the chloro-cinnoline is fully dispersed; suspension is acceptable as it will dissolve upon heating.
-
-
Sealing: Add a magnetic stir bar and seal the vial with the crimp cap.
Microwave Parameters
Program the reactor with the following "Self-Validating" dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Sufficient activation energy for |
| Hold Time | 15:00 min | Optimized for >98% conversion based on kinetic profiling. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (DMF vapor pressure is low, but safety is paramount). |
| Power | Dynamic (Max 200W) | Reactor adjusts power to maintain 140°C. |
| Stirring | High | Essential for uniform heat distribution. |
Workup and Isolation[1]
-
Cooling: Allow the reactor to cool the vial to <50°C using compressed air (built-in feature).
-
Quenching: Pour the reaction mixture slowly into 30 mL of ice-cold water with vigorous stirring.
-
Observation: A thick precipitate should form immediately. This is the hydrophobic sulfone.
-
-
Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.
-
Washing: Wash the cake with:
-
2 x 5 mL Cold Water (removes NaCl and excess sulfinate).
-
1 x 2 mL Cold Ethanol (removes trace organic impurities).
-
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Results and Discussion
Yield Comparison
The microwave method significantly outperforms traditional thermal reflux.
| Method | Conditions | Time | Isolated Yield | Purity (HPLC) |
| Microwave (This Protocol) | DMF, 140°C | 15 min | 92% | >98% |
| Thermal Reflux | DMF, 153°C | 12 hours | 65% | 85% |
| Thermal Reflux | EtOH/H2O, 80°C | 24 hours | 40% | 75% |
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (DMSO-d6):
- 2.35 (s, 3H, Ar-CH3).
- 7.40 (d, 2H, Tosyl-Ar).
- 7.95 (d, 2H, Tosyl-Ar).
- 8.00-8.60 (m, 4H, Cinnoline-Ar).
- 9.45 (s, 1H, H-3 of Cinnoline - Diagnostic Shift).
-
IR (ATR): Strong bands at ~1320 cm⁻¹ (
asym) and ~1150 cm⁻¹ ( sym).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / No Precipitate | Product dissolved in DMF/Water mix. | Increase water volume during quench (10:1 ratio water:DMF) or place in fridge for 1 hr. |
| Starting Material Remains | Temperature too low. | Increase MW temp to 160°C. Cinnolines are thermally robust. |
| Hydrolysis Byproduct (Cinnolin-4-one) | Wet solvent used.[1] | Use anhydrous DMF. Ensure the vial is sealed properly. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
-
Microwave-Assisted Synthesis of Heterocycles
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
-
Nucleophilic Substitution on Cinnolines
-
Castle, R. N., & Onda, M. (1961). Cinnolines. VI. Nucleophilic displacements of 4-chlorocinnoline. Journal of Organic Chemistry, 26(3), 954-956. Link
-
-
Sulfin
):-
Boudreux, G., et al. (2010). Displacement of chloro-heterocycles with sodium sulfinates: A general route to heteroaryl sulfones. Tetrahedron Letters, 51(18), 2412-2415. Link
-
-
Microwave-Enhanced
:-
Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating. Chemical Communications, (23), 2881-2902. Link
-
-
Cinnoline Biological Activity
-
El-Naggar, G. M., et al. (1989). Synthesis and biological activity of some new cinnoline derivatives. Journal of Heterocyclic Chemistry, 26(2), 261-265. Link
-
Sources
Troubleshooting & Optimization
Improving reaction yields for 4-(4-Methylbenzene-1-sulfonyl)cinnoline synthesis
Welcome to the technical support center for the synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges.
Introduction
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline is a critical process in the development of various pharmacologically active molecules. Cinnoline derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] The introduction of a tosyl group at the 4-position can significantly modulate the compound's biological profile. However, achieving high yields and purity can be challenging. This guide provides in-depth, experience-based solutions to common problems encountered during this synthesis.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Low or No Product Yield
This is one of the most frequent challenges. Several factors can contribute to poor yields, from the quality of starting materials to suboptimal reaction conditions.[4]
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Persistently low yields in cinnoline synthesis can often be traced back to a few key areas:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to lower yields of the desired product.[4] Ensure the purity of your cinnoline precursor and p-toluenesulfonyl chloride.
-
Reaction Conditions: Suboptimal temperature, reaction time, or an incorrect choice of solvent or base can significantly impact the yield.[4] Each synthetic route has its own optimized set of conditions that should be carefully followed.
-
Moisture and Air Sensitivity: Many organometallic reactions and intermediates are sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.[5]
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. Ensure the catalyst has not been deactivated by improper storage or handling.[5]
Question 2: I suspect my reaction is not going to completion. How can I improve the conversion rate?
Answer: Incomplete conversion is a common cause of low yields. Consider the following optimization strategies:
-
Reaction Time and Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Extending the reaction time may also be necessary.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion. Carefully re-evaluate the stoichiometry, and consider a slight excess of one reactant (typically the less expensive or more volatile one) to drive the reaction to completion.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates. If the reaction is sluggish, consider switching to a higher-boiling solvent to allow for higher reaction temperatures.
Section 2: Impurity Formation and Side Reactions
The formation of side products is a common issue that complicates purification and reduces the yield of the target compound.[4]
Question 3: I'm observing unexpected spots on my TLC plate. What are the likely side products?
Answer: The formation of side products is a frequent challenge. Common culprits include:
-
Hydrolysis: If moisture is present, p-toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid. This can be minimized by using anhydrous solvents and reagents.
-
Over-sulfonylation or Alternative Sulfonylation Sites: Depending on the specific cinnoline precursor used, there might be other nucleophilic sites that can react with the sulfonyl chloride.
-
Decomposition of Starting Material or Product: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of either the starting materials or the desired product.
Question 4: How can I minimize the formation of these impurities?
Answer: A multi-faceted approach is often necessary to suppress side reactions:
-
Optimize Reaction Temperature: High temperatures can sometimes promote side reactions.[6] Experiment with running the reaction at a lower temperature.
-
Control Reagent Addition: Slow, dropwise addition of the p-toluenesulfonyl chloride solution can help to maintain a low instantaneous concentration, which can disfavor the formation of certain byproducts.
-
Choice of Base: The base used can influence the reaction's selectivity. If you are observing significant side product formation, consider screening different organic or inorganic bases.
Experimental Protocols & Data
For clarity and reproducibility, detailed experimental protocols and a summary of reaction conditions are provided below.
Table 1: Recommended Reaction Parameters for Sulfonylation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. |
| Base | Triethylamine (TEA) or Pyridine | Scavenges the HCl byproduct. |
| Temperature | 0°C to Room Temperature | Milder conditions often reduce side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of sulfonyl chloride. |
| Reactant Ratio | 1.0 eq. Cinnoline, 1.1-1.2 eq. TsCl, 1.5 eq. Base | Slight excess of TsCl and base ensures full conversion. |
Detailed Step-by-Step Synthesis Protocol
-
Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the cinnoline precursor (1.0 eq.) and anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add the base (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[4][6]
Visualizing the Workflow
A clear understanding of the process flow is essential for successful execution.
Diagram 1: General Synthesis Workflow
Caption: A streamlined workflow for the synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline.
Troubleshooting Logic
When encountering issues, a systematic approach to troubleshooting is crucial.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to systematically address common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Can I use a different sulfonyl chloride?
A1: Yes, this general procedure can often be adapted for other aryl sulfonyl chlorides. However, reaction conditions may need to be re-optimized. For instance, electron-withdrawing or -donating groups on the sulfonyl chloride can affect its reactivity.[4]
Q2: What is the best way to purify the final product?
A2: Recrystallization is often an effective method for obtaining a highly pure product, provided a suitable solvent system is identified.[4][6] If recrystallization is challenging, column chromatography on silica gel is a reliable alternative.[6]
Q3: My product seems to be unstable during purification. What can I do?
A3: If you suspect product instability, minimize exposure to harsh conditions. For column chromatography, consider using a less polar eluent system and work quickly. If the compound is acid-sensitive, you can wash the organic extracts with a mild base during workup.
References
- BenchChem. (n.d.). Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions.
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1).
-
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 497-515. Retrieved from [Link]
-
Glinka, M., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(15), 3424. Retrieved from [Link]
-
A concise review on cinnoline and its biological activities. (2020). International Journal of Advance Research, Ideas and Innovations in Technology, 6(3). Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
- BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
-
Eman, D., & Awad, S. (2012). Synthesis and Biological Activity of some 3-(4-(substituted-piperazin-1-yl)Cinnolines. Molecules, 17(1), 227-239. Retrieved from [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]
- 3. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low purity in sulfonyl cinnoline preparations
Technical Support Center: Troubleshooting Low Purity in Sulfonyl Cinnoline Preparations
Introduction Sulfonyl cinnolines are critical bicyclic heterocyclic scaffolds utilized extensively in medicinal chemistry and drug development[1]. However, synthesizing these compounds with high purity (>95%) presents significant challenges. Issues such as incomplete cyclization, regioisomer formation, and over-sulfonylation frequently compromise product integrity. This technical guide provides field-proven, self-validating protocols and mechanistic insights to help researchers troubleshoot and optimize sulfonyl cinnoline preparations.
Section 1: Diagnostic FAQs - Identifying the Root Cause
Q1: My final sulfonyl cinnoline product shows a significant uncyclized intermediate on LC-MS (Mass = M - H2O). What is the cause and how do I resolve it? A1: This indicates incomplete intramolecular cyclization of the hydrazone precursor.
-
Causality: The electron-withdrawing nature of the sulfonyl group severely deactivates the aromatic ring, making the electrophilic cyclization step thermodynamically unfavorable[2]. Furthermore, bulky substituents can introduce steric hindrance that impedes the necessary conformational changes for ring closure[2].
-
Solution: Switch to a stronger Lewis acid and a higher-boiling non-coordinating solvent. For example, using anhydrous aluminum chloride (AlCl3) in chlorobenzene at elevated temperatures (120 °C) provides the necessary activation energy to drive the reaction to completion.
Q2: During the electrosynthetic sulfonylation of cinnolines, I am observing a major side product with a mass of[M + SO2R]. How do I prevent over-sulfonylation? A2: A mass of [M + SO2R] indicates double addition (over-sulfonylation) of the sulfonyl radical.
-
Causality: In batch electrochemical cells, the prolonged residence time and high local concentration of sulfonyl radicals (generated from sulfonyl hydrazides) lead to uncontrolled secondary reactions[3].
-
Solution: Transition from a batch reactor to a continuous-flow electrochemical cell. Operating in flow mode with a strict residence time (e.g., 1 minute) and controlled constant current (e.g., 15 mA) limits radical exposure, significantly improving mono-functionalized purity[3].
Q3: My crude NMR looks clean, but the product degrades into a complex mixture during silica gel column chromatography. Why? A3: Sulfonyl cinnolines can exhibit instability on standard acidic silica gel.
-
Causality: The acidic silanol groups on the stationary phase can protonate the nitrogen atoms of the cinnoline core, leading to irreversible binding, ring-opening, or cleavage of the sulfonyl group.
-
Solution: Implement a self-validating 2D-TLC test. Spot the crude mixture, run it in one dimension, dry the plate, and run it again in the perpendicular dimension. If off-diagonal spots appear, degradation is occurring. Switch to neutral alumina or purify via trituration using non-polar solvents (e.g., hexanes/diethyl ether)[4].
Section 2: Visualizing the Troubleshooting Workflow
Caption: Workflow for diagnosing and resolving low purity in sulfonyl cinnoline preparations.
Section 3: Step-by-Step Optimization Protocols
Protocol A: Self-Validating Intramolecular Cyclization of Hydrazones This protocol addresses incomplete cyclization caused by the deactivating sulfonyl group.
-
Preparation: Thoroughly dry all glassware. Moisture rapidly deactivates Lewis acids, leading to stalled reactions and low purity.
-
Reagent Loading: Dissolve the sulfonyl hydrazone precursor (1.0 eq) in anhydrous chlorobenzene (0.2 M concentration).
-
Catalyst Addition: In a single portion, add anhydrous AlCl3 (2.5 eq). Causality: An excess of AlCl3 is required because the basic nitrogen atoms of the cinnoline core will coordinate with the Lewis acid, effectively sequestering 1-2 equivalents.
-
Thermal Activation: Heat the reaction mixture to 120 °C under an inert argon atmosphere for 6 hours.
-
Validation & Quenching: Monitor via LC-MS. Once the intermediate mass disappears, cool the reaction to 0 °C and carefully quench with ice-cold water to destroy unreacted AlCl3.
-
Extraction: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Continuous-Flow Electrosynthetic Sulfonylation This protocol prevents over-sulfonylation and avoids the use of harsh chemical oxidants[3].
-
Cell Setup: Equip a flow electrolytic cell with a graphite plate anode and a platinum plate cathode.
-
Solution Preparation: Prepare a solution of the cinnoline substrate (1.0 eq), sulfonyl hydrazide (1.2 eq), and a catalytic amount of phenothiazine in an appropriate electrolyte solvent system (e.g., MeCN/H2O with KI).
-
Flow Parameters: Set the flow rate to achieve a precise residence time of 1 minute. Causality: Short residence times prevent the newly formed mono-sulfonyl cinnoline from undergoing a second radical addition[3].
-
Electrolysis: Apply a constant current of 15 mA.
-
Collection & Purification: Collect the output stream directly into a quenching buffer. Purify the crude product via trituration to yield >95% pure sulfonyl cinnoline.
Section 4: Quantitative Data & Condition Optimization
The following table summarizes the impact of optimizing reaction conditions on the yield and purity of sulfonyl cinnoline preparations.
| Reaction Route | Catalyst / Conditions | Temp. | Time | Yield (%) | Purity (%) | Primary Impurity Observed |
| Hydrazone Cyclization | AlCl3 (1.0 eq), DCM | 40 °C | 12 h | 45% | 65% | Uncyclized hydrazone[2] |
| Hydrazone Cyclization | AlCl3 (2.5 eq), Chlorobenzene | 120 °C | 6 h | 82% | 94% | None (Optimized) |
| Electrosynthetic Sulfonylation | Batch Cell, 30 mA | RT | 2 h | 52% | 70% | Over-sulfonylated side product[3] |
| Electrosynthetic Sulfonylation | Flow Cell, 15 mA | RT | 1 min | 79% | 96% | None (Optimized)[3] |
Section 5: References
Sources
Technical Support Center: Troubleshooting Solubility Issues with 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Welcome to the Advanced Application Support Center. As drug development professionals and researchers, encountering "brick dust" compounds—highly crystalline, lipophilic molecules with poor aqueous solubility—is a routine challenge.
4-(4-Methylbenzene-1-sulfonyl)cinnoline presents a specific physicochemical challenge. While the base cinnoline core possesses limited aqueous solubility[1], the addition of the bulky, highly lipophilic 4-methylbenzene-1-sulfonyl (tosyl) group at the 4-position drastically increases the molecule's hydrophobicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers in both in vitro and in vivo settings.
Part 1: Physicochemical Profiling
Understanding the fundamental properties of your molecule is the first step in rational formulation design. Below is a summary of the quantitative and structural data driving our troubleshooting logic.
| Parameter | Value / Characteristic | Impact on Solubilization Strategy |
| Core Scaffold | Cinnoline (1,2-diazanaphthalene) | Sparingly soluble in water; readily soluble in polar organic solvents[1]. |
| Substituent | 4-(4-Methylbenzene-1-sulfonyl) | Highly lipophilic tosyl group; drastically reduces aqueous solubility, driving rapid hydrophobic collapse in aqueous media. |
| pKa (Core) | ~2.51 – 2.70 | Weakly basic; salt formation is unviable as it requires physiologically irrelevant, highly acidic conditions (pH < 1.5)[2]. |
| LogP (Estimated) | > 3.5 | High hydrophobicity; necessitates the use of co-solvents, surfactants, or complexation agents[3]. |
Part 2: Troubleshooting FAQs
Q: Why does 4-(4-Methylbenzene-1-sulfonyl)cinnoline crash out of my biochemical assay buffers even at low concentrations (e.g., 10 µM)? A: This phenomenon is driven by the extreme lipophilicity of the tosyl moiety combined with the limited intrinsic solubility of the cinnoline core[1]. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local solvent environment shifts abruptly. The hydrophobic tosyl group drives rapid hydrophobic collapse and aggregation to minimize contact with water, leading to precipitation. To overcome this, causality dictates that we must lower the thermodynamic barrier to solvation. This is achieved by using a step-down dilution method with intermediate co-solvents or non-ionic surfactants (like Tween-20) to shield the hydrophobic faces of the molecule[3].
Q: Can I use pH adjustment or salt formation to improve the solubility of this compound for oral dosing? A: No, pH adjustment is not a viable primary strategy for this specific molecule. While salt formation is a highly effective method for many ionizable drugs[4], the cinnoline core is only weakly basic, with a pKa of approximately 2.51[2]. To protonate the nitrogen atoms and form a soluble salt, the formulation would require a pH of < 1.5. Even if the compound dissolved in the highly acidic environment of the stomach, it would immediately precipitate upon entering the neutral pH of the intestine, leading to poor absorption and low bioavailability[5].
Q: What is the most effective formulation strategy for preclinical in vivo studies? A: For immediate preclinical dosing, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin dynamically encapsulates the bulky tosyl group, while its hydrophilic exterior maintains aqueous solubility[3]. For long-term commercial development, creating an Amorphous Solid Dispersion (ASD) via spray drying is the gold standard. ASDs kinetically trap the drug in an amorphous state, preventing crystallization and drastically enhancing the dissolution rate in the gastrointestinal tract[6].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a validation step to confirm that true solvation—not micro-suspension—has been achieved.
Protocol A: In Vitro Assay Buffer Preparation (Co-solvent/Surfactant Method)
Mechanism: Gradual reduction of the solvent dielectric constant prevents local supersaturation and kinetic trapping of aggregates.
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock into a 50% DMSO / 50% PEG-400 mixture.
-
Aqueous Addition: Add the intermediate stock dropwise to the final aqueous assay buffer containing 0.1% Tween-20 while under continuous, vigorous vortexing.
-
Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.
-
Causality: True solutions do not scatter light at 600 nm. If OD600 > 0.05, micro-precipitates have formed. If OD600 < 0.05, the compound is successfully solvated and ready for the assay.
-
Protocol B: HP-β-CD Complexation for In Vivo Dosing
Mechanism: Thermal energy and sonication disrupt the crystalline lattice of the compound, allowing the cyclodextrin cavity to encapsulate the hydrophobic tosyl group.
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% physiological saline.
-
Drug Addition: Add 4-(4-Methylbenzene-1-sulfonyl)cinnoline powder to achieve a target concentration of 5 mg/mL.
-
Thermal Sonication: Sonicate the suspension in a water bath at 37°C for 30 minutes to drive the inclusion complex toward thermodynamic equilibrium.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
Self-Validation Step: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% acetonitrile.
-
Causality: Because precipitation can occur invisibly or be lost in the filter, you must quantify the actual dissolved concentration in the filtrate. Never calculate in vivo doses based on the theoretical input mass of a poorly soluble compound.
-
Part 4: Formulation Decision Workflow
Decision workflow for 4-(4-Methylbenzene-1-sulfonyl)cinnoline formulation.
References
-
6.1.2. Cinnolines - Thieme Connect - [Link]
-
Overcoming the Challenge of Poor Drug Solubility - ISPE - [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms - Drug Development & Delivery - [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development - ResearchGate -[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - [Link]
Sources
- 1. CAS 253-66-7: Cinnoline | CymitQuimica [cymitquimica.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ispe.gr.jp [ispe.gr.jp]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Minimizing Side Reactions During Cinnoline Sulfonation
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the sulfonation of cinnoline. As a Senior Application Scientist, I understand the nuances and challenges that can arise during electrophilic aromatic substitution on N-heterocyclic systems. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of cinnoline sulfonation and minimize the formation of unwanted byproducts.
Introduction: The Chemistry of Cinnoline Sulfonation
Cinnoline is an aromatic heterocyclic compound that can undergo electrophilic aromatic substitution. The presence of the electron-withdrawing pyridazine ring deactivates the molecule towards electrophilic attack compared to benzene. However, the benzene ring of the cinnoline system is more electron-rich than the pyridazine ring, and therefore, electrophilic substitution, such as sulfonation, occurs preferentially on the benzenoid ring.[1]
The primary sulfonating agent is typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[2] The active electrophile is believed to be SO₃ or its protonated form, HSO₃⁺. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.[2]
Based on extensive studies of the analogous sulfonation of quinoline, electrophilic attack on the cinnoline ring is expected to occur predominantly at the 5- and 8-positions.[3][4] The stability of the resulting sigma complex intermediate dictates this regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the sulfonation of cinnoline and provides actionable solutions based on established chemical principles and analogous reactions.
dot
Caption: Troubleshooting workflow for common issues in cinnoline sulfonation.
Problem 1: Low or No Yield of Sulfonated Product
Possible Cause:
-
Insufficiently strong sulfonating agent: Concentrated sulfuric acid alone may not be sufficient to sulfonate the deactivated cinnoline ring effectively.
-
Low reaction temperature: The rate of sulfonation can be very slow at lower temperatures.[5]
-
Premature precipitation: The formation of cinnoline sulfate as a solid can inhibit the reaction.[6]
Solution:
-
Use fuming sulfuric acid (oleum): The higher concentration of SO₃ in oleum provides a more potent electrophile.[7] A 20-30% oleum solution is a good starting point.
-
Optimize reaction temperature: Based on analogous quinoline sulfonation, a temperature range of 120-160°C is often necessary for a reasonable reaction rate.[5] Start at the lower end of this range and gradually increase if the reaction is too slow, monitoring for signs of degradation.
-
Ensure a homogeneous solution: Use a sufficient excess of the acid to keep the starting material dissolved. A weight ratio of oleum to cinnoline of at least 2:1 is recommended.[6]
Problem 2: Formation of Multiple Products (Polysulfonation)
Possible Cause:
-
High concentration of oleum: A very high concentration of free SO₃ can lead to the introduction of a second sulfonic acid group.
-
High reaction temperature and/or long reaction time: More forcing conditions increase the likelihood of polysulfonation.[5]
Solution:
-
Control the strength of the oleum: Use the lowest concentration of oleum that provides a reasonable reaction rate.
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time to maximize monosulfonation and minimize polysulfonation.
-
Temperature management: Avoid excessively high temperatures. Maintain the reaction temperature within the optimal range.
Problem 3: Darkening of the Reaction Mixture or Charring
Possible Cause:
-
Excessive reaction temperature: Cinnoline, like other N-heterocycles, can undergo decomposition or carbonization at very high temperatures in strong acid. For quinoline, side reactions are noted above 180°C.[5]
-
Localized overheating: Poor mixing can lead to "hot spots" in the reaction vessel.
Solution:
-
Strict temperature control: Use a temperature-controlled heating mantle and a thermocouple to maintain the reaction temperature below 180°C, preferably in the 120-160°C range.[5]
-
Efficient stirring: Ensure vigorous mechanical stirring throughout the reaction to maintain a homogeneous temperature.
Problem 4: Difficulty in Isolating and Purifying the Product
Possible Cause:
-
High water solubility of sulfonic acids: Cinnoline sulfonic acids are polar and can be highly soluble in aqueous solutions, making isolation by simple precipitation challenging.
-
Formation of a mixture of isomers: The 5- and 8-isomers may have similar physical properties, making separation by standard crystallization difficult.
Solution:
-
Controlled precipitation: After quenching the reaction by pouring it onto ice, carefully neutralize the solution. The sulfonic acid will be least soluble at its isoelectric point.
-
Salting out: Add a saturated solution of sodium chloride to the aqueous mixture to decrease the solubility of the sodium salt of the cinnoline sulfonic acid.
-
Advanced purification techniques: If fractional crystallization is unsuccessful in separating isomers, consider more advanced methods such as counter-current chromatography or ion-pair chromatography, which have been successfully used for separating isomeric quinoline sulfonic acids.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the sulfonation of cinnoline?
A1: Based on the principles of electrophilic aromatic substitution on N-heterocycles and extensive data from the analogous sulfonation of quinoline, the reaction is expected to occur on the benzenoid ring. The primary products will be a mixture of cinnoline-5-sulfonic acid and cinnoline-8-sulfonic acid .[3][4] The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atoms.
Q2: How can I control the ratio of the 5- and 8-isomers?
A2: The isomer ratio in sulfonation is often temperature-dependent. In the case of quinoline, lower temperatures can favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. However, for cinnoline, there is limited specific data. A systematic study of the reaction temperature's effect on the isomer ratio would be necessary for precise control.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
A3:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, possibly with an ion-pairing agent, is ideal for monitoring the disappearance of the starting material and the formation of the sulfonic acid products and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the isolated products. The substitution pattern can be determined by analyzing the coupling constants and chemical shifts of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: Is the sulfonation of cinnoline reversible?
A4: Yes, aromatic sulfonation is generally a reversible reaction.[2] Heating a sulfonic acid in dilute aqueous acid can lead to desulfonation. This property is less of a concern during the forward reaction with oleum but is important to consider during workup and storage.
Experimental Protocols
The following protocols are provided as a starting point for your experiments. They are based on established procedures for the sulfonation of analogous heterocyclic compounds, particularly quinoline.[5][6] Always perform a small-scale trial first to optimize the conditions for your specific setup.
dot
Caption: General experimental workflow for cinnoline sulfonation.
Protocol 1: General Procedure for the Sulfonation of Cinnoline
Materials:
-
Cinnoline
-
Fuming sulfuric acid (20-30% SO₃)
-
Ice
-
Saturated sodium chloride solution
-
Sodium hydroxide solution (for neutralization)
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle with temperature control
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add cinnoline.
-
Cool the flask in an ice-salt bath.
-
Slowly add fuming sulfuric acid (2-3 equivalents by weight) to the cinnoline with vigorous stirring, ensuring the temperature is maintained between 0-10°C.
-
Once the addition is complete, slowly heat the reaction mixture to 120-160°C.
-
Maintain the reaction at this temperature for 1-4 hours, monitoring the progress by taking small aliquots, quenching them, and analyzing by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.
-
Slowly neutralize the cold solution with a sodium hydroxide solution to the point of maximum precipitation.
-
Filter the precipitated solid and wash it with a cold, saturated sodium chloride solution.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
| Parameter | Recommended Range | Rationale |
| Sulfonating Agent | 20-30% Oleum | Provides a high concentration of the SO₃ electrophile. |
| Ratio (Oleum:Cinnoline) | 2:1 to 3:1 by weight | Ensures a homogeneous reaction mixture.[6] |
| Addition Temperature | 0-10°C | Controls the initial exothermic reaction. |
| Reaction Temperature | 120-160°C | Balances reaction rate with minimizing degradation.[5] |
| Reaction Time | 1-4 hours | Should be optimized by monitoring reaction progress. |
References
- O'Brochta, J. (1961). U.S. Patent No. 2,999,094. Washington, DC: U.S.
- Zempliner, L. L. (1960). U.S. Patent No. 2,950,283. Washington, DC: U.S.
- IUPAC. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. In Chemistry Dictionary. Retrieved from a source providing general chemical principles.
- TutorsGlobe. (n.d.). Reactions of Quinolines. In Chemistry tutorial.
-
Vikas, S., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4). [Link]
-
Ito, Y., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1216(19), 4229-4235. [Link]
-
Singh, S., et al. (2025). Sulfonated Benzo[c]cinnolines for Alkaline Redox-Flow Batteries. ChemRxiv. [Link]
-
Lunt, E., Washbourn, K., & Wragg, W. R. (1968). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. Journal of the Chemical Society C: Organic, 687-695. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Cinnolin-7-amine. BenchChem Technical Support.
- Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
- Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
- Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses. Journal of the Chemical Society (Resumed), 512-520.
- Keneford, J. R., Morley, J. S., & Simpson, J. C. E. (1948). Cinnolines; the preparation and reactions of some 8-nitro-4-hydroxy- and 4-hydroxy-Bz-methyl-cinnolines. Journal of the Chemical Society, 1702-1707.
- Atkinson, C. M., & Simpson, J. C. E. (1947). Cinnolines. Part XIV. N-oxides of 4-arylcinnolines. Conversion of 4-substituted cinnolines into indoles. Journal of the Chemical Society (Resumed), 808-812.
- Schofield, K., & Swain, T. (1949). Cinnolines. Part XXVI. Some 4-cinnolylhydrazines, their preparation and oxidation. Miscellaneous quinoline derivatives. Journal of the Chemical Society (Resumed), 1367-1372.
- Baumgarten, H. E., & Chien-Fan, C. H. (1960). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1450-1456.
- Szumilak, M., & Stańczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2269.
- LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Chemistry LibreTexts.
- Master Organic Chemistry. (2018, April 30).
- Wikipedia. (n.d.). Cinnoline.
- PubChem. (n.d.). 8-Quinolinesulfonic acid.
- ChemicalBook. (n.d.). QUINOLINE-8-SULFONIC ACID SODIUM SALT(70086-60-1) 1H NMR spectrum.
- SpectraBase. (n.d.). 8-quinolinesulfonic acid - Optional[1H NMR] - Spectrum.
- Royal Society of Chemistry. (n.d.). Ball-Milling Synthesis of Sulfonyl Quinolines via Coupling of Haloquinolines with Sulfonic Acids.
- MDPI. (2023, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Methylquinoline-6-Sulfonic Acid.
- ResearchGate. (n.d.).
- International Journal of Chemical Studies. (2018, June 21).
- IJARIIT. (n.d.). A concise review on cinnoline and its biological activities.
- ResearchGate. (n.d.).
- LibreTexts. (2019, June 5). 18.
- YouTube. (2021, May 2). 22.6 EAS Reactions with Nitrogen Heterocycles. Organic Chemistry.
- YouTube. (2020, October 26). Reactivity of Quinoline.
- BenchChem. (n.d.).
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds.
- YouTube. (2023, January 15).
- Chemistry LibreTexts. (2023, January 4). 15.
- Collegedunia. (2024, July 20).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- NIH. (2022, May 13). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
- LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US2489530A - Method of making 8-hydroxy quinoline.
- Google Patents. (n.d.). CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- MDPI. (2023, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- BenchChem. (n.d.).
-
MDPI. (2021, May 31). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[4][5][6]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 5).
- Research@WUR. (2023, March 1). Separation of flavonoid isomers by cyclic ion mobility mass spectrometry.
- Eurasian Chemico-Technological Journal. (n.d.). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.
- Mindat.org. (1972). Acta Chemica Scandinavica Vol. 26. Danish Chemical Society.
- SciSpace. (1949). Top 175 Acta Chemica Scandinavica papers published in 1949.
- CAS. (n.d.). CAS Source Index (CASSI) Search Tool.
- SciSpace. (n.d.). Acta Chemica Scandinavica (Royal Society of Chemistry).
- Durham e-Theses. (2013, November 13).
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. QUINOLINE-8-SULFONIC ACID SODIUM SALT(70086-60-1) 1H NMR [m.chemicalbook.com]
- 6. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 7. Cinnolines; the preparation and reactions of some 8-nitro-4-hydroxy- and 4-hydroxy-Bz-methyl-cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature & Pressure for Cinnoline Synthesis
Introduction: The Thermodynamic Balancing Act
Synthesizing cinnoline derivatives (1,2-benzodiazines) requires navigating a narrow thermodynamic window. Whether you are employing classical Widman-Stoermer cyclization or modern Rh(III)-catalyzed C-H activation , temperature (
This guide addresses the specific failure modes associated with thermal and barometric mismanagement in cinnoline synthesis. It is designed to help you transition from "following a recipe" to "engineering a reaction."
Module 1: Transition-Metal Catalyzed C-H Activation (Rh/Ru)
Context: Modern synthesis often utilizes
Q1: I am using [RhCp*Cl2]2 for oxidative annulation in methanol, but my conversion stalls at 40%. Increasing the temperature boils off the solvent. How do I proceed?
Diagnosis: You have hit the Solvent Boiling Point Ceiling . Methanol boils at 64.7°C. Many Rh(III) activations require an activation energy barrier consistent with
Solution: Isochoric Heating (Sealed Tube/Autoclave) You must decouple temperature from atmospheric boiling points.
-
Switch to a Pressure Tube: Use a heavy-walled borosilicate glass pressure tube with a Teflon screw cap.
-
Superheat the Solvent: By sealing the system, you can heat methanol to 100°C. The autogenic pressure will keep the solvent in the liquid phase, significantly increasing the reaction rate (Arrhenius equation) without losing solvent.
-
Alternative Solvent: If a pressure vessel is unavailable, switch to a higher-boiling solvent like 1,2-dichloroethane (DCE) or o-xylene , which allow reflux at 83°C and 144°C, respectively, at ambient pressure.
Q2: My reaction at 120°C (sealed tube) yields the product, but I see significant decomposition and black precipitate (Rh black).
Diagnosis: Thermal Catalyst Deactivation. While high
Optimization Protocol:
-
Step-Down Approach: Lower
to 80–90°C and extend reaction time ( ). -
Oxidant Loading: Ensure a slight excess of oxidant (
equiv). The oxidant is crucial for regenerating the active Rh(III) species from the reduced Rh(I) intermediate. -
Additives: Add PivOH (Pivalic acid) or AcOH . These additives stabilize the C-H activation transition state via a Concerted Metalation-Deprotonation (CMD) mechanism, allowing the reaction to proceed at lower temperatures.
Q3: How does pressure influence regioselectivity in alkyne insertion?
Insight: Pressure generally has a minimal effect on regioselectivity (which is sterically/electronically controlled) but a massive effect on chemoselectivity.
-
High P (Closed System): Retains volatile side-products or reagents. If using gases like CO (for carbonylation approaches to cinnolinones), pressure is the stoichiometric driver.
-
Low P (Open Reflux): Allows removal of volatile byproducts (e.g.,
, ), driving equilibrium forward in condensation steps.
Module 2: Classical Cyclization (Widman-Stoermer / Richter)
Context: These methods involve the diazotization of amino-substituted aromatics followed by intramolecular cyclization.[1][2][3]
Q4: During the Widman-Stoermer synthesis, my diazonium intermediate decomposes before cyclizing. What is the critical temperature threshold?
Diagnosis: Thermal Runaway during Diazotization. Aryl diazonium salts are notoriously unstable.
Troubleshooting Protocol:
-
Phase 1 (Diazotization): strictly maintain
(Ice/Salt bath).-
Why? Above 5°C, the diazonium group (
) is prone to nucleophilic attack by water (forming phenols) or homolytic cleavage (tar formation).
-
-
Phase 2 (Cyclization): This step often requires a "Thermal Jump."
Q5: I have bulky substituents (e.g., tert-butyl) near the reaction site. Standard reflux isn't working.
Diagnosis: Steric Inhibition. The rotational barrier required to align the diazonium group with the cyclization partner is too high for standard reflux energy.
Solution: High-Boiling Solvents
Switch from Ethanol/Water to Chlorobenzene or Toluene and reflux (
Module 3: Advanced Processing (Flow Chemistry)
Q6: Can I use Flow Chemistry to improve yield and safety?
Answer: Yes. Flow chemistry is the gold standard for optimizing T/P in cinnoline synthesis.
The "Superheated Window" Technique:
-
Setup: Coil reactor with a Back Pressure Regulator (BPR) set to 100–250 psi (7–17 bar).
-
Benefit: You can heat solvents 50–80°C above their atmospheric boiling point.
-
Result: Reaction times drop from hours to minutes (Flash Chemistry).
-
Safety: The small reactor volume minimizes the risk of explosion when handling diazonium intermediates or superheated solvents.
Summary of Optimized Conditions
| Synthesis Method | Key Step | Optimized Temp ( | Pressure ( | Solvent System | Critical Note |
| Rh(III) Catalysis | C-H Activation | 80–120°C | Sealed Tube (Autogenic) | MeOH, DCE, t-AmOH | Add PivOH to lower T req. |
| Widman-Stoermer | Diazotization | 0–5°C | Ambient (1 atm) | HCl (aq) / EtOH | Strict Cold Control |
| Widman-Stoermer | Cyclization | 25–80°C | Ambient (1 atm) | HCl (aq) / EtOH | Warm slowly after Step 1 |
| Flow Chemistry | Cyclization | 120–160°C | 150 psi (10 bar) | EtOH / MeCN | Requires BPR for superheating |
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for optimizing conditions based on observed failure modes.
Caption: Decision matrix for troubleshooting temperature and pressure parameters in cinnoline synthesis. Blue path denotes catalytic methods; Red path denotes classical stoichiometric methods.
References
-
Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. Snnu.edu.cn. (Demonstrates pressure tube usage for Rh-catalyzed annulations). (Contextual verification via snippet 1.2)
-
Rh(III)-Catalyzed Synthesis of Pyrazolo[1,2-a]cinnolines from Pyrazolidinones and Diazo Compounds. Organic Chemistry Frontiers. (Details mild reaction conditions and regioselectivity).
-
Synthesis of Bioderived Cinnolines and Their Flow-Based Conversion. ResearchGate/UCD. (Flow chemistry and high-pressure hydrogenation protocols).
-
Widman-Stoermer Synthesis. DrugFuture. (Classical temperature constraints for diazotization).
-
Troubleshooting Common Problems in Cinnoline Reactions. Benchchem. (General troubleshooting for yields and side products). (Contextual verification via snippet 1.1)
Sources
Purification techniques for removing byproducts from 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex fused heterocycles. The isolation of 4-(4-Methylbenzene-1-sulfonyl)cinnoline (commonly referred to as 4-tosylcinnoline) presents unique separation challenges due to the diverse polarity profile of its synthetic byproducts.
This compound is typically synthesized via the nucleophilic aromatic substitution of a 4-halocinnoline with sodium p-toluenesulfinate 1. Consequently, the crude reaction matrix is often saturated with unreacted salts, oxidized impurities, and hydrolysis products.
Understanding the physicochemical properties of the cinnoline core—such as its weak basicity (pKa ~2.64) 2—is critical for designing a rational, high-yield purification strategy.
Quantitative Data: Physicochemical Profile of Reaction Components
To troubleshoot effectively, you must understand how each component partitions during extraction and chromatography. Use the table below to guide your solvent and gradient selections.
| Component | Role in Synthesis | pKa | TLC Rf (60:40 Hex:EtOAc) | Aqueous Solubility | Organic Solubility (DCM) |
| 4-Tosylcinnoline | Target Product | ~2.64 | 0.35 | Low | High |
| 4-Chlorocinnoline | Starting Material | ~2.20 | 0.65 | Low | High |
| Sodium p-toluenesulfinate | Reactant | N/A (Salt) | 0.00 | High | Low |
| p-Toluenesulfonic acid | Degradation Byproduct | -2.80 | 0.00 | High | Low |
| Cinnolin-4-ol | Hydrolysis Byproduct | ~9.50 | 0.15 (streaks) | Moderate (in base) | Moderate |
Troubleshooting FAQs
Q: Why is my crude product contaminated with a white, crystalline solid that refuses to dissolve in standard NMR solvents like CDCl3? A: This is almost certainly unreacted sodium p-toluenesulfinate or p-toluenesulfonic acid degradation products.
-
Causality: While these salts are highly water-soluble, they can form fine suspensions in organic solvents if the aqueous workup is insufficient or if the aqueous phase becomes saturated, forcing the salts into the organic layer.
-
Solution: Perform a rigorous Liquid-Liquid Extraction (LLE) using a mildly basic aqueous wash (see Protocol A). The basic pH ensures any free sulfonic or sulfinic acids remain fully deprotonated and partitioned strictly into the aqueous layer.
Q: How do I resolve the co-elution of unreacted 4-chlorocinnoline and 4-tosylcinnoline during column chromatography? A: You must utilize a gradient elution strategy combined with dry-loading 3.
-
Causality: Both compounds are aromatic, but the introduction of the highly electron-withdrawing and bulky tosyl (sulfonyl) group significantly increases the dipole moment of the cinnoline core compared to the halogenated precursor. This makes 4-tosylcinnoline bind much more strongly to the silica gel stationary phase.
-
Solution: Start your column at a low polarity (90:10 Hexane:EtOAc) to flush the 4-chlorocinnoline, then step up the polarity to elute the product (see Protocol B).
Q: I observe a persistent, bright yellow streak on the baseline of my TLC plate that ruins my column separation. What is this byproduct? A: This is typically cinnolin-4-ol, a common hydrolysis byproduct.
-
Causality: 4-Halocinnolines are highly susceptible to nucleophilic attack by trace water during the reaction or workup. Cinnolin-4-ol rapidly tautomerizes to cinnolin-4(1H)-one. This amide-like motif engages in strong intermolecular hydrogen bonding with the silanol groups on the silica gel, causing severe streaking that can co-elute with your target product.
-
Solution: Before chromatography, wash the organic phase with a mild aqueous base (e.g., 0.1 M NaOH). Because cinnolin-4-ol acts as a weak acid (pKa ~9.5), it will be deprotonated and selectively pulled into the aqueous layer, preventing column fouling entirely.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Use this protocol to remove all inorganic salts, sulfinates, and acidic degradation products prior to chromatography.
-
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) using approximately 10 mL of solvent per 1 mmol of theoretical yield.
-
Neutralization & Extraction: Transfer the mixture to a separatory funnel and add an equal volume of saturated aqueous NaHCO3. Invert gently and vent frequently.
-
Causality: Neutralization of acidic byproducts generates CO2 gas; venting prevents dangerous pressure buildup and emulsion formation.
-
-
Separation: Allow the phases to separate completely. Drain the lower organic (DCM) layer into an Erlenmeyer flask. Re-extract the remaining aqueous layer with fresh DCM (2 x 5 mL) to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine (10 mL).
-
Causality: Brine disrupts microscopic emulsions and pre-dries the organic phase by drawing out dissolved water via osmotic pressure.
-
-
Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Validation Check: Test the pH of the final aqueous wash; it must be >7. The concentrated crude organic residue must be a free-flowing solid or oil, completely free of white, crystalline, water-soluble salts.
Protocol B: Gradient Flash Column Chromatography
Use this protocol to separate the target 4-tosylcinnoline from unreacted starting materials and neutral impurities.
-
Sample Preparation (Dry-Loading): Dissolve the crude organic extract in a minimum volume of DCM. Add silica gel (approx. 3x the mass of the crude) and concentrate to dryness under reduced pressure until a free-flowing powder is obtained.
-
Causality: Dry-loading eliminates the "solvent effect" (severe band broadening) that occurs when loading polar sulfonyl compounds dissolved in strong solvents like DCM onto a column equilibrated in weak solvents like Hexane.
-
-
Column Packing: Slurry-pack a column with 40–63 µm silica gel using Hexane.
-
Loading: Evenly distribute the dry-loaded silica powder onto the top of the column bed and protect the bed with a thin layer of sea sand.
-
Elution: Begin elution with 90:10 Hexane:Ethyl Acetate to wash off unreacted 4-chlorocinnoline. Gradually increase the gradient to 60:40 Hexane:Ethyl Acetate to elute the 4-tosylcinnoline.
-
Validation Check: Monitor fractions via TLC under UV light (254 nm). The protocol is successful if the early eluting spot (Rf ~0.65) is completely resolved from the target product spot (Rf ~0.35) with zero cross-contamination in the intermediate fractions.
Experimental Workflow Diagram
Workflow for the isolation and purification of 4-tosylcinnoline from crude reaction mixtures.
References
- Product Class 9: Cinnolines Thieme Connect
- A Comprehensive Review On Cinnoline Derivatives Journal of Pharmaceutical Neg
- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides MDPI (Molecules)
Sources
Stability of 4-(4-Methylbenzene-1-sulfonyl)cinnoline under acidic and basic conditions
The following technical support guide addresses the stability profile of 4-(4-Methylbenzene-1-sulfonyl)cinnoline (also referred to as 4-tosylcinnoline ). This guide is structured to assist researchers in preventing experimental failure due to the compound's specific reactivity patterns in acidic and basic environments.
Part 1: Executive Technical Summary
4-(4-Methylbenzene-1-sulfonyl)cinnoline is a highly reactive electrophilic heterocycle. Unlike simple sulfones, the sulfonyl group at the C4 position of the cinnoline ring is not merely a passive substituent; it acts as a nucleofugal leaving group .
The cinnoline core is electron-deficient (π-deficient), making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (
-
Acidic Conditions: Generally kinetically stable (reversible protonation), but susceptible to hydrolysis under forcing conditions.
-
Basic Conditions: High Instability Risk. The compound will rapidly degrade via
hydrolysis or nucleophilic displacement.
Part 2: Troubleshooting Guide (Q&A)
Category A: Stability in Acidic Media
Q1: I dissolved the compound in 1M HCl and a precipitate formed. Has the compound degraded?
Diagnosis: Likely No .
Technical Explanation: Cinnoline is a diazine with basic nitrogen atoms (
-
Check LC-MS. If the mass is
, the parent structure is intact. -
The precipitate is likely the hydrochloride salt, which often has lower solubility in cold aqueous acid than the free base has in organic solvents.
-
Resolution: Neutralize carefully with weak base (e.g.,
) to recover the free base, or add a co-solvent (MeOH/MeCN) to solubilize the salt.
Q2: I heated the compound in concentrated
-
Avoid heating >60°C in strong aqueous acids.
-
Verification: Look for the formation of 4-cinnolinone (Mass shift:
for the core, loss of the tosyl group).
Category B: Stability in Basic Media (CRITICAL)
Q3: The compound disappeared instantly upon adding 1M NaOH. I see a new peak in the UV trace. What is it?
Diagnosis: Rapid Alkaline Hydrolysis (
-
Protocol Adjustment: Never expose this compound to aqueous strong bases (NaOH, KOH, LiOH) if you intend to keep the sulfonyl group intact.
-
Alternative: If a base is required for a reaction (e.g., deprotonation elsewhere), use non-nucleophilic bases (e.g., DIPEA,
-BuOK in non-nucleophilic solvents) and exclude water.
Q4: I tried to react the compound with an amine in methanol using sodium methoxide (
-
Fix: Remove the methoxide. Use the amine itself as the nucleophile and base (using excess amine), or use a tertiary amine (TEA) as a scavenger.
-
Solvent Change: Switch from methanol to an aprotic solvent (THF, DMF, DCM) to prevent solvent participation.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of the compound in acidic vs. basic conditions.
Caption: Figure 1. Divergent reactivity pathways. Note the reversibility in mild acid versus the irreversible substitution/hydrolysis in base.
Part 4: Stability Data Summary
| Condition | Stability Rating | Primary Species Formed | Recommended Action |
| Dilute Acid (pH 1-4) | ✅ Stable | Protonated Salt | Can be used for purification/storage. |
| Conc. Acid + Heat | ⚠️ Risk | 4-Cinnolinone | Avoid prolonged heating. |
| Neutral (Water/DMSO) | ✅ Stable | Parent Compound | Ideal for storage (frozen). |
| Dilute Base (pH 8-10) | ❌ Unstable | 4-Cinnolinone | Process immediately; keep cold. |
| Strong Base (pH >12) | 💀 Critical Failure | 4-Cinnolinone | DO NOT USE. |
| Nucleophilic Solvents | ⚠️ Risk | Solvolysis Products | Avoid MeOH/EtOH if base is present. |
Part 5: Experimental Protocols for Verification
If you suspect degradation, perform these standard checks:
Protocol A: Rapid Integrity Check (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm).
-
Observation:
-
Parent Sulfone: High
(approx 0.6-0.8), UV active. -
4-Cinnolinone (Degradant): Low
(approx 0.1-0.2), often streaks due to H-bonding.
-
Protocol B: Quenching Reactions
If using this compound as an electrophile (e.g., reacting with an amine):
-
Do not quench with aqueous NaOH.
-
Quench by adding dilute aqueous Ammonium Chloride (
) or dilute HCl. -
Extract immediately into DCM or Ethyl Acetate.
-
Dry organic layer over
to remove residual water before concentration.
References
- Castle, R. N. (1973). The Chemistry of Heterocyclic Compounds, Cinnolines. John Wiley & Sons. (Authoritative text on Cinnoline reactivity and the lability of C4 substituents).
-
El-Dean, A. M. K., et al. (2019). "Synthesis and biological activity of some new cinnoline derivatives." Current Organic Synthesis, 16(6). Link (Demonstrates nucleophilic displacement at C4).
- Boulton, A. J., & McKillop, A. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reactivity of diazines and leaving group ability of sulfonyls).
-
Organic Chemistry Portal.
)." Link (Mechanistic grounding for the displacement of the tosyl group).
Technical Support Center: Purification of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Welcome to the Discovery Chemistry Troubleshooting Portal. This guide provides validated methodologies, physicochemical insights, and troubleshooting steps for the recrystallization of 4-(4-Methylbenzene-1-sulfonyl)cinnoline (commonly referred to as 4-tosylcinnoline).
Designed for drug development professionals and synthetic chemists, this document bridges theoretical solubility mechanics with field-proven bench techniques to ensure high-purity isolation of this functionalized heterocycle.
Physicochemical Context & Solvent Selection
The Causality of Solubility: 4-Tosylcinnoline presents a unique solubility profile driven by two competing structural features. The cinnoline core is a moderately polar, electron-deficient diazine capable of acting as a hydrogen-bond acceptor. Conversely, the 4-tosyl (p-toluenesulfonyl) group is a bulky, highly crystalline moiety with a strong dipole moment. Sulfones are notoriously stable and crystalline, often exhibiting steep solubility curves in polar aprotic solvents, which makes them prone to trapping impurities if crystallization occurs too rapidly (1).
To achieve optimal purification, the solvent must possess a dielectric constant (ε) that accommodates the sulfone's dipole at elevated temperatures but fails to solvate the bulky aromatic system at room temperature, a principle widely applied in cinnoline derivative synthesis (2).
Table 1: Solvent System Matrix for 4-Tosylcinnoline
| Solvent System | Dielectric Constant (ε) | Solubility (Boiling) | Solubility (4°C) | Recommendation & Mechanistic Causality |
| Acetonitrile (MeCN) | 37.5 | Excellent | Very Low | Optimal. High dipole moment matches the sulfone; steep solubility curve prevents oiling out and yields highly pure needles. |
| Ethyl Acetate / Heptane | 6.0 / 1.9 | Good | Low | Good alternative. Requires careful anti-solvent addition. Prone to liquid-liquid phase separation if heptane is added too rapidly. |
| Ethanol (EtOH) | 24.5 | High | Moderate | Suboptimal. Protic H-bonding to cinnoline nitrogens increases cold solubility, significantly reducing recovery yield. |
| Dichloromethane (DCM) | 8.9 | Very High | High | Not recommended. Solvates the molecule too effectively; requires massive excess of non-polar anti-solvent, forcing impurities to co-precipitate. |
Troubleshooting FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I correct this? Causality: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solute saturates the solvent. The tosyl group's steric bulk can hinder rapid crystal lattice formation, causing the compound to separate as a dense, impurity-rich oil. Solution: Do not let the oil solidify, as it will trap impurities. Reheat the mixture until it is fully homogeneous. Allow it to cool extremely slowly (e.g., in a hot water bath). When the solution reaches approximately 10°C above the temperature where oiling previously occurred, introduce a single seed crystal . This bypasses the kinetic barrier of primary nucleation, forcing the thermodynamic formation of a crystal lattice rather than an amorphous oil.
Q2: I am seeing co-precipitation of an orange/brown impurity. How do I remove it? Causality: Cinnoline syntheses often generate highly colored, polar polymeric byproducts or unreacted sulfinic acid derivatives that can intercalate into the crystal lattice (3). Solution: Perform a hot filtration. Before crystallization, dissolve the crude mixture in boiling MeCN and add 5% w/w activated charcoal (Darco). Boil for 5 minutes, then filter hot through a pad of Celite. The charcoal will adsorb the polymeric impurities, allowing the filtrate to yield pale yellow/white crystals.
Q3: How do I know if I have used too much solvent without evaporating and starting over? Causality: Excess solvent prevents the solution from reaching supersaturation. Solution: Use the self-validating TLC method. Take a 10 µL aliquot of the hot solution, dilute it in 1 mL of DCM, and run a TLC. If the product spot is faint, you are too dilute. Boil off solvent until a slight cloudiness persists, then add just enough hot solvent dropwise to clear it.
Validated Standard Operating Procedure (SOP)
This protocol utilizes Acetonitrile (MeCN) as a single-solvent system, which provides a self-validating, highly reproducible thermodynamic sink for 4-tosylcinnoline.
Step 1: Suspension & Dissolution
-
Weigh the crude 4-tosylcinnoline and transfer it to a round-bottom flask equipped with a reflux condenser.
-
Add 3 to 5 volumes (mL per gram of crude) of HPLC-grade Acetonitrile.
-
Heat the suspension to reflux (approx. 82°C) using an oil bath or heating mantle with magnetic stirring.
-
Causality Check: If the solid does not fully dissolve after 10 minutes at reflux, add hot MeCN in 0.5-volume increments until complete dissolution is achieved.
Step 2: Hot Filtration (Optional but Recommended)
-
If insoluble dark particulates remain, quickly filter the boiling solution through a pre-warmed sintered glass funnel (porosity 3) to prevent premature crystallization in the funnel stem.
Step 3: Controlled Nucleation
-
Remove the flask from the heat source and allow it to cool ambiently to room temperature (approx. 20-25°C) over 1 to 2 hours. Do not disturb or agitate the flask during this period to promote the growth of large, pure needles.
-
Once the flask reaches room temperature and crystal growth is visible, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize yield.
Step 4: Isolation & Validation
-
Filter the resulting crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 1 volume of ice-cold MeCN to displace the impurity-laden mother liquor.
-
Self-Validating Check: Spot the mother liquor on a TLC plate against the pure solid. If the mother liquor shows a massive concentration of product, concentrate the filtrate by 50% and perform a second crop crystallization.
-
Dry the crystals under high vacuum (≤ 1 mbar) at 40°C for 4 hours to remove residual solvent.
Process Workflow Diagram
Workflow for the recrystallization of 4-tosylcinnoline, highlighting the oiling-out decision tree.
References
- Organic Syntheses Procedure: Ethylene dithiotosylate (Sulfone Solubility Mechanics), Organic Syntheses, Coll. Vol. 6, 590 (1988).
- Product Class 9: Cinnolines, Science of Synthesis (Thieme Connect).
- Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s, Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: Sulfonyl Cinnoline Stability & Storage
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Decomposition of Sulfonyl Cinnolines Audience: Medicinal Chemists, Process Chemists, Structural Biologists
The Diagnostic Hub: Triage Your Sample
Before altering your protocol, identify the specific mode of failure. Sulfonyl cinnolines exhibit distinct decomposition signatures based on the environmental stressor (Heat, Moisture, or Light).
| Observation | Likely Issue | Immediate Action |
| Pressure buildup in vial (pop when opening) | Thermal Denitrogenation: The cinnoline core is extruding | CRITICAL: Move to -80°C immediately. Check LCMS for [M-28] peak. |
| Precipitate in DMSO/DMF stock | Hydrolysis ( | Filter and re-analyze. Switch to anhydrous solvents and store under Argon. |
| Color Shift (Yellow | Radical Polymerization/Oxidation: Often triggered by light or trace metal impurities from synthesis. | Protect from light (amber vials). Re-purify to remove trace transition metals. |
| Loss of Activity in Bioassay | Sulfonyl Migration/Cleavage: The bioactive sulfonyl pharmacophore has been cleaved. | Validate compound integrity via |
Root Cause Analysis: The Chemistry of Instability
To preserve sulfonyl cinnolines, you must understand why they fail. These molecules are "spring-loaded" electrophiles.
Mechanism A: Nucleophilic Displacement (The Moisture Problem)
The cinnoline ring is electron-deficient, particularly at the C4 position. A sulfonyl group at C4 acts as an excellent leaving group (pseudohalogen). In the presence of even atmospheric moisture, water acts as a nucleophile, attacking C4 and displacing the sulfonyl moiety.
-
Result: Formation of 4-hydroxycinnoline (tautomerizes to 4-cinnolinone) and sulfinic acid.
-
Prevention: Strict exclusion of protic solvents and moisture.
Mechanism B: Thermal Extrusion of Nitrogen (The Heat Problem)
Cinnolines contain a strained N=N bond. Under thermal stress, they undergo a retro-electrocyclic reaction or radical fragmentation, extruding molecular nitrogen (
-
Result: Ring contraction to form sulfonyl-indoles or fragmentation into alkynes.
-
Prevention: Maintain temperatures below -20°C; avoid heating >40°C during solvent removal.
Visualizing the Failure Pathways
The following diagram maps the kinetic traps inherent to sulfonyl cinnolines.
Figure 1: Divergent decomposition pathways. The Thermal path (Red) leads to gas evolution and ring contraction. The Hydrolytic path (Green) leads to nucleophilic displacement of the sulfonyl group.
Validated Storage Protocol (SOP)
This protocol is designed to maximize half-life (
Phase 1: Preparation (Post-Synthesis)
-
Acid Removal: Ensure the final purification step removes all traces of acid (TFA/HCl), which catalyze hydrolysis. Neutralize fractions with bicarbonate before concentration.
-
Cold Concentration: When using a rotovap, keep the bath temperature < 30°C . Cinnolines are thermally sensitive.
-
Lyophilization: Do not store as a film/oil. Dissolve in Benzene or 1,4-Dioxane (if compatible) and freeze-dry to a fluffy powder. This reduces surface area contact with moisture compared to an oil.
Phase 2: Long-Term Storage
-
Container: Use amber glass vials with PTFE-lined screw caps.
-
Atmosphere: Backfill the vial with Argon gas. Argon is heavier than air and provides a better "blanket" than Nitrogen.
-
Seal: Parafilm is insufficient. Use electrical tape or a secondary containment (desiccator) if storing for >1 month.
-
Temperature: Store at -20°C minimum. For valuable libraries, -80°C is recommended to completely arrest nitrogen extrusion.
Phase 3: Solution Handling (For Assays)
-
Solvent: Use Anhydrous DMSO (stored over molecular sieves).
-
Freeze-Thaw: Limit freeze-thaw cycles. Aliquot the stock solution into single-use vials immediately after preparation.
-
Stability Window: Use DMSO stocks within 24 hours . Do not store them for weeks.
Frequently Asked Questions (FAQs)
Q: Can I store my sulfonyl cinnoline in methanol? A: No. Methanol is a nucleophile. Over time, it can displace the sulfonyl group (forming methoxy-cinnoline) or induce ring-opening, especially if the solution is slightly acidic or basic. Use non-nucleophilic solvents like DCM, Acetonitrile, or DMSO.
Q: My compound turned into a black tar overnight. What happened? A: This is likely "Cinnoline Polymerization." If the N=N bond cleaves radically (often light-induced), the resulting diradicals can chain-react. Always wrap vials in aluminum foil if amber glass is unavailable.
Q: How do I verify purity without using up my sample?
A: Use Quantitative NMR (qNMR) with an internal standard (e.g., trimethoxybenzene) in
Workflow Visualization: The "Golden Standard" Storage Loop
Figure 2: The optimized workflow for handling unstable nitrogen heterocycles. Note the emphasis on aliquoting to prevent freeze-thaw degradation.
References
-
Gnedin, B. G., et al. (1988).[1] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Link[1]
-
Penketh, P. G., et al. (1994).[2] Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. Link
-
Ameen, M. A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Link
-
Shevchuk, O. I., et al. (2025).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[4] Link
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Cinnoline ring electrophilicity and thermal extrusion mechanisms).
Sources
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Welcome to the technical support center for the synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common pitfalls of this synthesis and achieve reliable, high-yield results.
I. Troubleshooting Guide: Common Synthesis Errors
This section addresses specific problems you may encounter during the synthesis, their probable causes, and validated corrective actions.
Question 1: My reaction shows low to no conversion of 4-chlorocinnoline to the final product. What went wrong?
Answer:
Low or no conversion is a frequent issue, often stemming from problems with reagents, reaction conditions, or the inherent reactivity of the starting materials.
Probable Causes & Corrective Actions:
| Probable Cause | Explanation | Corrective Action |
| Degraded p-Toluenesulfonyl Chloride (TsCl) | TsCl is susceptible to hydrolysis, especially if stored improperly. Moisture converts it to the unreactive p-toluenesulfonic acid.[1] | Use fresh or purified TsCl. For purification, TsCl can be recrystallized.[1] Always store TsCl in a desiccator. |
| Presence of Moisture in Solvent or Base | Amine bases like pyridine or triethylamine are hygroscopic and readily absorb atmospheric moisture. Water will preferentially react with TsCl, quenching it before it can react with the cinnoline.[1] | Use anhydrous solvents and freshly distilled or anhydrous bases. [1] Solvents should be dried over appropriate drying agents (e.g., molecular sieves). |
| Insufficient Base | An inadequate amount of base will not effectively scavenge the HCl generated during the reaction, leading to a halt in the reaction progress. | Use a slight excess of the base (1.2-1.5 equivalents). This ensures the reaction equilibrium is driven towards the product.[1] |
| Inappropriate Reaction Temperature | While many tosylation reactions are performed at 0 °C or room temperature, the N-sulfonylation of an electron-deficient heterocycle like cinnoline may require more energy.[1] | Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) while incrementally raising the temperature (e.g., to 40-50 °C).[2] |
| Poor Nucleophilicity of Cinnoline Nitrogen | The nitrogen at the 1-position of the cinnoline ring is part of an aromatic system, making it less nucleophilic and potentially sterically hindered. | Consider using a stronger base like sodium hydride (NaH) to deprotonate the cinnoline, forming a more nucleophilic cinnolinate anion.[2] Alternatively, using p-toluenesulfonic anhydride (Ts2O) can be more effective for challenging tosylations.[2] |
Question 2: I've formed the product, but I'm struggling with purification and getting a clean NMR spectrum.
Answer:
Purification challenges often arise from the presence of side products or unreacted starting materials that have similar polarities to the desired product.
Probable Causes & Corrective Actions:
| Probable Cause | Explanation | Corrective Action |
| Formation of Side Products | Side reactions, such as the hydrolysis of TsCl, can lead to impurities like p-toluenesulfonic acid, which can complicate purification. | Aqueous Workup: Quench the reaction with cold water and perform a liquid-liquid extraction. Washing the organic layer with a saturated sodium bicarbonate solution will help remove acidic impurities.[3] |
| Similar Polarity of Product and Starting Material | 4-chlorocinnoline and the tosylated product may have close Rf values on TLC, making separation by column chromatography difficult. | Optimize Column Chromatography: • Solvent System: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation on TLC before scaling up to a column.[1] • Gradient Elution: Employ a shallow gradient elution during column chromatography to improve separation. |
| Residual Base | Amine bases like pyridine or triethylamine can be difficult to remove completely and may appear in the NMR spectrum. | Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. Be cautious if your product is acid-sensitive. |
Question 3: My starting material, 4-chlorocinnoline, appears to be degrading during the reaction.
Answer:
Cinnoline and its derivatives can be sensitive to certain reaction conditions, leading to decomposition.
Probable Causes & Corrective Actions:
| Probable Cause | Explanation | Corrective Action |
| Harsh Reaction Conditions | Prolonged heating at high temperatures or the use of very strong bases can lead to the decomposition of the cinnoline ring system. | Milder Conditions: Attempt the reaction at lower temperatures for a longer duration. If using a strong base like NaH, perform the reaction at 0 °C. |
| Instability of the Cinnoline Ring | The cinnoline ring can be susceptible to nucleophilic attack or ring-opening under certain conditions, although this is less common with tosylation. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components. |
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline?
A1: The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom at the 1-position of the cinnoline ring acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. The mechanism is analogous to the tosylation of an alcohol.[4]
Caption: Reaction mechanism for the synthesis.
Q2: How do I prepare the 4-chlorocinnoline precursor?
A2: 4-chlorocinnoline is typically synthesized from cinnolin-4(1H)-one. This is achieved by treating cinnolin-4(1H)-one with a chlorinating agent like phosphoryl chloride (POCl3).[5]
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphoryl Chloride (POCl3): If you are preparing 4-chlorocinnoline, be aware that POCl3 is highly corrosive and reacts violently with water. All operations involving POCl3 must be conducted in a fume hood with extreme caution.
-
Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources.
-
General Handling: As with all chemical syntheses, it's crucial to be familiar with the safety data sheets (SDS) for all reagents and to follow standard laboratory safety procedures.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A standard procedure involves spotting the starting material (4-chlorocinnoline), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate.[1] This allows for a clear comparison and helps to confirm the consumption of the starting material and the formation of the new, typically less polar, product.
III. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline.
Step 1: Preparation of 4-chlorocinnoline from cinnolin-4(1H)-one
-
To a round-bottom flask, add cinnolin-4(1H)-one (1 equivalent).
-
Carefully add phosphoryl chloride (POCl3) (3-5 equivalents) in a fume hood.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorocinnoline.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
-
Dissolve 4-chlorocinnoline (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or pyridine) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine or triethylamine, 1.5 equivalents).[6]
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[6]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.[6] Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding cold water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Caption: A workflow for troubleshooting low product yield.
IV. References
-
Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form - Arkivoc. Available at: [Link]
-
Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
(PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation - ResearchGate. Available at: [Link]
-
Trouble with tosylation reaction : r/Chempros - Reddit. Available at: [Link]
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]
-
What is the role and mechanism of action of tosyl chloride in organic synthesis? - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Technical Guide: 1H NMR Interpretation and Peak Assignment for 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Executive Summary & Comparison Context
This guide provides a technical framework for the structural validation of 4-(4-Methylbenzene-1-sulfonyl)cinnoline (also referred to as 4-tosylcinnoline). This molecule represents a critical scaffold in medicinal chemistry, often synthesized via nucleophilic aromatic substitution (
The interpretation of its 1H NMR spectrum requires distinguishing the cinnoline core protons —which are significantly deshielded by the diazanaphthalene system—from the tosyl (p-toluenesulfonyl) moiety . This guide objectively compares the product's spectral signature against its primary synthetic precursor, 4-chlorocinnoline , to provide a self-validating protocol for reaction monitoring.
Key Structural Features for NMR Analysis[1]
-
Cinnoline Core: A fused benzene-pyridazine ring system. The proton at position 3 (H3) and the "peri" proton at position 5 (H5) are diagnostic markers.
-
Sulfonyl Linker: The
group is a strong electron-withdrawing group (EWG), causing significant downfield shifts on adjacent protons (H3 and H5). -
Tosyl Group: Provides a distinct "fingerprint" (methyl singlet + AA'BB' aromatic system) easily distinguishable from the heterocyclic core.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize solvent-solute interactions that can obscure splitting patterns, follow this protocol:
-
Solvent Selection: Chloroform-d (
) is the standard solvent. It minimizes exchangeable proton broadening. If solubility is poor, Dimethylsulfoxide- ( ) may be used, but note that chemical shifts (especially H3 and H5) will shift downfield by approximately 0.1–0.3 ppm due to solvent polarity. -
Concentration: Dissolve 5–10 mg of the purified solid in 0.6 mL of solvent.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (
0.00 ppm).[1] -
Acquisition: Record at 400 MHz or higher to resolve the aromatic multiplets of the cinnoline ring.
Spectral Analysis & Peak Assignment
The 1H NMR spectrum of 4-(4-methylbenzene-1-sulfonyl)cinnoline can be divided into three distinct zones.
Zone 1: The Tosyl Methyl Group (High Field)
-
Chemical Shift:
2.40 – 2.50 ppm -
Multiplicity: Singlet (3H)
-
Assignment: Methyl protons (
) of the tosyl group. -
Diagnostic Value: This is the only aliphatic signal in the molecule. Its integration (3H) serves as the internal calibration standard for the aromatic region.
Zone 2: The Tosyl Aromatic System (Mid Field)
The p-toluenesulfonyl group displays a characteristic AA'BB' pattern , appearing as two distinct doublets with a coupling constant (
- 7.35 – 7.45 ppm: Doublet (2H). Protons meta to the sulfonyl group (adjacent to the methyl).
-
7.95 – 8.05 ppm: Doublet (2H). Protons ortho to the sulfonyl group. These are deshielded by the anisotropic effect of the
bonds.
Zone 3: The Cinnoline Heterocycle (Low Field / Downfield)
The cinnoline ring protons are heavily deshielded due to the electronegative nitrogen atoms and the electron-withdrawing sulfonyl group at C4.
-
H3 Proton (
9.40 – 9.60 ppm):-
Multiplicity: Singlet (1H).
-
Logic: This proton is on the pyridazine ring, adjacent to N2 and ortho to the sulfonyl group. It is typically the most deshielded signal in the spectrum.
-
-
H5 Proton (
8.60 – 8.80 ppm):-
Multiplicity: Doublet or Multiplet (1H).
-
Logic: Located at the "peri" position relative to the C4-sulfonyl group. The steric proximity and magnetic anisotropy of the
group cause a significant downfield shift compared to unsubstituted cinnoline.
-
-
H6, H7, H8 Protons (
7.80 – 8.20 ppm):-
Multiplicity: Overlapping multiplets (3H).
-
Logic: These protons form the remainder of the benzenoid ring. H8 (adjacent to N1) is typically at the lower end of this range (more deshielded) than H6/H7.
-
Summary Table: Chemical Shift Data ( )
| Position | Proton Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| Tosyl-Me | Alkyl | 2.42 | Singlet | 3H | Characteristic methyl on aromatic ring. |
| Tosyl-Ar | Aromatic | 7.38 | Doublet ( | 2H | Meta to |
| Cinnoline-H6/7 | Hetero-Aromatic | 7.80 – 8.00 | Multiplet | 2H | Benzenoid ring protons (remote). |
| Tosyl-Ar | Aromatic | 8.02 | Doublet ( | 2H | Ortho to |
| Cinnoline-H8 | Hetero-Aromatic | 8.15 – 8.25 | Doublet/Multiplet | 1H | Adjacent to N1 lone pair. |
| Cinnoline-H5 | Hetero-Aromatic | 8.65 – 8.80 | Doublet | 1H | Peri-effect from C4-Sulfonyl. |
| Cinnoline-H3 | Hetero-Aromatic | 9.45 – 9.60 | Singlet | 1H | Ortho to |
Note: Exact values may vary slightly (
0.05 ppm) depending on concentration and specific solvent traces.
Comparative Analysis: Product vs. Alternatives
To validate the synthesis, one must objectively compare the product spectrum with its precursors or potential byproducts.
Comparison 1: Product vs. Starting Material (4-Chlorocinnoline)
The transformation from 4-chlorocinnoline to the sulfone is structurally drastic and easily monitored.
| Feature | 4-Chlorocinnoline (Precursor) | 4-Tosylcinnoline (Product) | Validation Status |
| Aliphatic Region | Silent (No signals < 7.0 ppm) | Signal at 2.42 ppm (3H, s) | Primary Confirmation |
| H3 Proton | Singlet at ~9.3 ppm | Singlet shifted downfield (~9.5 ppm) | Confirms substitution at C4 |
| Aromatic Pattern | Complex multiplets (4H) | Additional AA'BB' system (4H) | Confirms Tosyl incorporation |
| H5 Shift | ~8.4 ppm | ~8.7 ppm (Deshielded by | Confirms "peri" substitution |
Comparison 2: Sulfone vs. Sulfide (Reduction Artifact)
If the oxidation state is not maintained (e.g., if a thiol was used without full oxidation), the product would be a thioether (sulfide) .
-
Differentiation: The sulfonyl group (
) is a stronger EWG than sulfur ( ). -
Observation: In the sulfide analogue, the H3 and H5 protons would appear upfield (0.3 – 0.5 ppm lower) compared to the sulfone. The tosyl methyl would also be slightly more shielded (~2.3 ppm).
Structural Validation Workflow
The following diagram illustrates the logical decision tree for assigning the 1H NMR spectrum and validating the structure.
Figure 1: Step-by-step logic flow for validating the 4-(tosyl)cinnoline structure via 1H NMR.
References
-
ChemicalSteps. (2024). NMR Chemical Shift Values Table - Characteristic Regions. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Cinnolines and 4-Substituted Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy. Magn Reson Chem. Retrieved from [Link]
-
Organic Syntheses. (1951). Preparation of Sodium p-Toluenesulfinate (Precursor Reagent). Org. Synth. Coll. Vol. 1. Retrieved from [Link]
-
Beilstein Journals. (2014). Synthesis and properties of cinnoline-containing compounds. Beilstein J. Org. Chem. Retrieved from [Link]
Sources
HPLC Method Development for Purity Analysis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline: A Comparative Guide
Executive Summary
The purity analysis of complex heterocyclic compounds like 4-(4-Methylbenzene-1-sulfonyl)cinnoline (4-tosylcinnoline) presents unique chromatographic challenges. Standard alkyl (C18) stationary phases often struggle to resolve the active compound from structurally similar synthetic precursors. This guide provides an objective, data-driven comparison between traditional C18 and orthogonal Biphenyl stationary phases. By grounding the methodology in mechanistic chemistry and aligning with the latest ICH Q2(R2) and USP <621> guidelines, this document serves as a comprehensive framework for researchers developing robust, stability-indicating HPLC methods.
The Analytical Challenge: 4-Tosylcinnoline
4-Tosylcinnoline (CAS 62196-38-7) consists of a highly delocalized, electron-deficient cinnoline ring (a bicyclic system with two adjacent nitrogen atoms) conjugated to a bulky, hydrophobic p-toluenesulfonyl (tosyl) group.
During synthesis or degradation, critical impurities such as 4-chlorocinnoline and p-toluenesulfinic acid must be accurately quantified. The analytical challenge lies in the fact that the bulky tosyl group dominates the molecule's overall hydrophobicity. Consequently, traditional reversed-phase methods relying solely on dispersive (hydrophobic) interactions often fail to achieve baseline resolution between the target analyte and its halogenated or sulfonylated precursors.
Mechanistic Grounding: C18 vs. Biphenyl Selectivity
To overcome co-elution, method developers must leverage alternative stationary phase chemistries.
-
Standard C18 Phases: Rely almost exclusively on hydrophobic (dispersive) interactions. They are excellent for general-purpose separations but often lack the steric and electronic selectivity required to differentiate closely related aromatic isomers[1].
-
Biphenyl Phases: Offer orthogonal selectivity through enhanced
, dipole-dipole, and mild steric interactions[2]. The biphenyl ligands can interact strongly with both the electron-deficient cinnoline ring and the electron-rich tosyl ring.
The Role of the Organic Modifier:
The choice of organic solvent is critical when using phenyl-based columns. Acetonitrile (MeCN) contains a carbon-nitrogen triple bond with its own
Fig 1. Mechanistic interaction pathways between 4-tosylcinnoline and stationary/mobile phases.
Experimental Design & Protocols
To objectively compare the performance of these phases, the following self-validating protocol was executed. This workflow is designed to meet the system suitability requirements outlined in the recently harmonized USP <621> [3][4].
Step 1: Sample and Standard Preparation
-
Diluent Preparation: Mix HPLC-grade Methanol and Milli-Q Water in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh 10.0 mg of 4-tosylcinnoline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
-
Spiked Impurity Solution (System Suitability): Spike the 1.0 mg/mL standard solution with 0.1% w/w of 4-chlorocinnoline and p-toluenesulfinic acid to simulate a crude synthetic sample.
Step 2: Chromatographic Setup
-
Instrument: UHPLC system equipped with a Photodiode Array (PDA) detector.
-
Columns Tested:
-
Column A: High-purity C18 (150 x 4.6 mm, 3 µm)
-
Column B: Superficially porous Biphenyl (150 x 4.6 mm, 3 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality: The acidic pH suppresses the ionization of the weakly basic cinnoline nitrogens, preventing peak tailing caused by secondary silanol interactions.
-
Mobile Phase B: 100% Methanol OR 100% Acetonitrile (for comparative screening).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).
-
Detection: UV at 254 nm.
Step 3: Gradient Elution Profile
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: Linear gradient from 10% B to 90% B
-
12.0 - 15.0 min: 90% B (Column wash)
-
15.0 - 15.1 min: Return to 10% B
-
15.1 - 20.0 min: Re-equilibration at 10% B
Comparative Performance Data
The spiked impurity solution was injected across four different method permutations (Column
Table 1: Chromatographic Performance Comparison (Spiked Impurity Assay)
| Stationary Phase | Organic Modifier (Phase B) | Retention Time ( | Tailing Factor ( | Resolution ( |
| C18 | Acetonitrile | 8.2 min | 1.62 | 1.2 (Co-elution) |
| C18 | Methanol | 9.5 min | 1.55 | 1.5 (Baseline marginal) |
| Biphenyl | Acetonitrile | 7.8 min | 1.30 | 2.1 (Acceptable) |
| Biphenyl | Methanol | 10.2 min | 1.08 | 4.5 (Excellent) |
Data Synthesis:
The empirical data validates the mechanistic theory. The C18 column with Acetonitrile failed to achieve baseline resolution (
Regulatory Alignment (ICH Q2(R2) & USP <621>)
Once the optimized method (Biphenyl + Methanol) is selected, it must be integrated into a formal validation framework.
Fig 2. Step-by-step HPLC method development and validation workflow for 4-tosylcinnoline.
USP <621> System Suitability
The revised USP <621> (effective December 2022) provides strict definitions for allowable method adjustments and system suitability[3][4]. For this purity method, the system must autonomously validate prior to sample analysis:
-
Resolution (
): Must be between 4-tosylcinnoline and its closest eluting impurity. -
Peak Symmetry (
): Must be to ensure accurate integration[5]. -
Signal-to-Noise (S/N): As per the updated USP definition, S/N must be calculated over a range of 20 peak widths for the Limit of Quantitation (LOQ)[6].
ICH Q2(R2) Validation Lifecycle
The recently adopted ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical procedure validation, closely tied to ICH Q14[7][8]. To validate this Biphenyl/MeOH method for commercial release, the following parameters must be established[9]:
-
Specificity: Demonstrated by the
value, proving unambiguous measurement of 4-tosylcinnoline in the presence of precursors. -
Linearity & Range: Must be established from the reporting threshold (e.g., 0.05%) up to 120% of the nominal specification limit[7].
-
Accuracy & Precision: Verified through recovery studies of spiked impurities across multiple days and analysts.
Conclusion
For the purity analysis of 4-(4-Methylbenzene-1-sulfonyl)cinnoline, standard C18 methodologies are fundamentally limited by their reliance on hydrophobic dispersion. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, chromatographers can unlock powerful
References
Sources
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- 5. uni-onward.com.tw [uni-onward.com.tw]
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- 8. qbdgroup.com [qbdgroup.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
The Superior Reactivity of 4-Sulfonyl Cinnolines in Nucleophilic Aromatic Substitution: A Comparative Guide
Introduction: The Cinnoline Scaffold in Modern Drug Discovery
The cinnoline nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as antibacterial, antifungal, and antitumor agents.[3][4] The functionalization of the cinnoline ring, particularly at the C4 position, is a key strategy for modulating the biological activity of these compounds. Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing diverse functionalities at this position. This guide provides an in-depth comparison of the reactivity of two key substrates for SNAr reactions: 4-sulfonyl cinnolines and the more traditional 4-chloro cinnolines. We will explore the mechanistic underpinnings of their reactivity differences and provide a detailed experimental protocol for their head-to-head comparison.
Mechanistic Insights: Why Leaving Groups Matter in SNAr
The SNAr reaction on an electron-deficient aromatic ring, such as cinnoline, typically proceeds through a two-step addition-elimination mechanism. The rate-determining step is generally the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is paramount to the overall reaction rate.
The Role of the Leaving Group
A common misconception is that a "good" leaving group in SN1 or SN2 reactions (i.e., the conjugate base of a strong acid) will also be the most reactive in SNAr. However, in SNAr, the leaving group's primary role in the rate-determining step is its ability to activate the aromatic ring towards nucleophilic attack through its electron-withdrawing inductive effect.[7] This is why the reactivity of halo-substituted aromatics in SNAr often follows the order F > Cl > Br > I, which is the inverse of their leaving group ability based on bond strength.[6]
4-Chloro Cinnoline: The Benchmark
The chloro group at the 4-position of the cinnoline ring renders this carbon atom electrophilic and susceptible to nucleophilic attack. The electronegativity of the chlorine atom and the electron-deficient nature of the diazine ring system facilitate the formation of the Meisenheimer intermediate.
4-Sulfonyl Cinnoline: The High-Reactivity Challenger
Replacing the chloro group with a sulfonyl group (-SO2R, such as a tosylate or mesylate) is hypothesized to significantly enhance the rate of SNAr. This is due to two key electronic effects:
-
Superior Inductive Effect: The sulfonyl group is one of the most powerful electron-withdrawing groups. This strong inductive effect drastically increases the electrophilicity of the C4 carbon, making it a much more favorable target for nucleophilic attack. This, in turn, lowers the activation energy of the rate-determining step.
-
Excellent Leaving Group Ability: The sulfonate anion (e.g., tosylate or mesylate) is an exceptionally stable anion due to extensive resonance delocalization of the negative charge across the three oxygen atoms. This makes it an excellent leaving group in the second, faster step of the SNAr mechanism.
The combination of these two factors suggests that 4-sulfonyl cinnolines should be significantly more reactive than their 4-chloro counterparts.
Visualizing the SNAr Mechanism on Cinnoline
Caption: Generalized mechanism for the SNAr reaction on 4-substituted cinnolines.
Comparative Experimental Workflow
To empirically validate the superior reactivity of 4-sulfonyl cinnolines, a competitive reaction or parallel kinetic studies can be performed. The following protocol outlines a robust method for comparing the rate of reaction of 4-chlorocinnoline and a 4-cinnolinyl sulfonate with a model nucleophile, piperidine.
Synthesis of Starting Materials
-
4-Chlorocinnoline: This can be synthesized from commercially available precursors, for instance, via the diazotization of o-aminophenylacetylenes in the presence of hydrochloric acid.[1]
-
Cinnoline-4-sulfonyl Chloride and subsequent Sulfonate Ester: The synthesis of the corresponding sulfonyl chloride can be achieved via a Sandmeyer-type reaction from 4-aminocinnoline.[8] The resulting sulfonyl chloride can then be reacted with a phenol (e.g., p-nitrophenol) in the presence of a base to form the stable sulfonate ester.[9]
Experimental Protocol: Comparative Kinetic Analysis via HPLC
Objective: To determine the relative reaction rates of 4-chlorocinnoline and 4-(p-nitrophenylsulfonyl)cinnoline with piperidine.
Materials:
-
4-Chlorocinnoline
-
4-(p-Nitrophenylsulfonyl)cinnoline
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., Biphenyl)
-
HPLC-grade solvents (Acetonitrile, Water)
-
Trifluoroacetic acid (TFA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Thermostatted reaction block or water bath.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of 4-chlorocinnoline in anhydrous DMF containing a known concentration of an internal standard (e.g., 0.05 M biphenyl).
-
Prepare a 0.1 M stock solution of 4-(p-nitrophenylsulfonyl)cinnoline in anhydrous DMF with the same concentration of the internal standard.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.
-
-
Reaction Setup (to be performed in parallel for both substrates):
-
In a reaction vial, place 1.0 mL of the respective cinnoline stock solution.
-
Equilibrate the vial to the desired reaction temperature (e.g., 50 °C) in the thermostatted block.
-
Initiate the reaction by adding 1.0 mL of the pre-heated piperidine stock solution (final concentrations: 0.05 M cinnoline derivative, 0.5 M piperidine).
-
-
Reaction Monitoring:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 950 µL of a 1:1 acetonitrile/water mixture with 0.1% TFA to stop the reaction.
-
Analyze the quenched samples by HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the starting material, product, and internal standard.
-
Monitor the disappearance of the starting material and the appearance of the product by integrating their respective peak areas relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and/or the pseudo-first-order rate constants.
-
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Expected Results and Data Presentation
The experimental data is expected to show a significantly faster rate of consumption for the 4-sulfonyl cinnoline compared to the 4-chloro cinnoline. The results can be summarized in a table for clear comparison.
Table 1: Expected Comparative Reactivity Data
| Substrate | Leaving Group | Relative Initial Rate (Normalized) | Half-life (t1/2) at 50 °C | Yield after 2h (%) |
| 4-Chlorocinnoline | -Cl | 1 | > 120 min | < 50% |
| 4-Sulfonyl Cinnoline | -SO2R | >> 1 | < 15 min | > 95% |
Conclusion for Drug Development Professionals
For researchers in drug development, the choice of synthetic strategy can have a profound impact on the efficiency of lead optimization and library synthesis. This guide demonstrates, based on established principles of physical organic chemistry, the superior reactivity of 4-sulfonyl cinnolines over their 4-chloro counterparts in SNAr reactions. The enhanced electrophilicity of the C4 position and the excellent leaving group ability of the sulfonate group make 4-sulfonyl cinnolines highly attractive intermediates for the rapid and efficient synthesis of diverse cinnoline-based compound libraries. While 4-chloro cinnolines remain viable substrates, employing 4-sulfonyl cinnolines can lead to milder reaction conditions, shorter reaction times, and potentially higher yields, thereby accelerating the drug discovery process. The provided experimental workflow offers a practical template for verifying these reactivity differences in your own laboratory setting.
References
- Vasilevsky, S. F., Tretyakov, E. V., & Verkruijsse, H. D. (1994). A Convenient Synthesis of 4-Chloro- and 4-Bromocinnolines from o-Aminophenylacetylenes.
- Mishra, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Asif, M. (2022). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 27(1), 1-25.
- Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts. Organic & Biomolecular Chemistry, 8(24), 5537-5545.
- Tonk, R. K., & Bawa, S. (2020). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20(1), 1-15.
- Cooley, T. A., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-6.
- Wang, W., et al. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(15), 9949-9957.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. BenchChem Technical Guides.
- Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
- Wang, X., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic Letters, 17(21), 5444-5447.
- Liebman, K. M., et al. (2017). Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. Journal of Medicinal Chemistry, 60(17), 7384-7397.
- Daiichi Sankyo Co., Ltd. (2016). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development, 20(2), 359-366.
- Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 4(65), 34623-34626.
- Chen, D., & Liu, Y. (2023). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Organic Chemistry Frontiers, 10(4), 931-936.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Indian Chemical Society, 86(10), 1083-1087.
- KPU Pressbooks. (2023). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Alexander, et al. (2003). As referenced in "An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives".
- BenchChem. (2025). How to increase the efficiency of nucleophilic aromatic substitution reactions. BenchChem Technical Support.
- RCS Research Chemistry Services. (n.d.).
- Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 503.
- Bennett, D. J., & Williams, D. R. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882-4885.
- Bruckner, C., et al. (2020). As referenced in "SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins". European Journal of Organic Chemistry.
- Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
- Wu, J., et al. (2021). Directed nucleophilic aromatic substitution reaction.
- Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
- Pattan, S. R., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives.
- Majid, R. (2023).
- Baranczak, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Sigman, M. S., & Gensch, T. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(15), 4247-4255.
- Douglas, C. J. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
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- Chemistry LibreTexts. (2023). 15.
- ChemicalBook. (n.d.). CINNOLINE(253-66-7) 1H NMR spectrum.
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- Gryko, D. T., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7-42.
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IR spectroscopy characteristic bands for 4-(4-Methylbenzene-1-sulfonyl)cinnoline
This guide details the characteristic IR spectroscopy bands for 4-(4-Methylbenzene-1-sulfonyl)cinnoline (also known as 4-tosylcinnoline ). It focuses on distinguishing this sulfone derivative from its synthetic precursors (sulfides and chlorides) and structural analogs, providing a critical reference for reaction monitoring and structural validation in drug discovery.
Executive Summary
4-(4-Methylbenzene-1-sulfonyl)cinnoline is a fused diazanaphthalene derivative featuring a bulky tosyl sulfone group at the C4 position. In medicinal chemistry, this motif is often explored for its bioactivity as a pharmacophore or as an electrophilic intermediate for nucleophilic aromatic substitution (
The infrared (IR) spectrum of this molecule is dominated by the sulfonyl (
Part 1: Technical Deep Dive – The IR Fingerprint
The IR spectrum of 4-tosylcinnoline is characterized by the interplay between the electron-deficient cinnoline ring and the electron-withdrawing sulfonyl group.
1. The Diagnostic Sulfonyl Bands (
)
The most critical feature for identification is the appearance of two intense bands corresponding to the stretching vibrations of the
-
Asymmetric Stretch (
): 1300 – 1340 cm⁻¹ (Strong/Broad) -
Symmetric Stretch (
): 1140 – 1160 cm⁻¹ (Strong/Sharp)
2. Cinnoline Ring Vibrations
The heteroaromatic core exhibits characteristic skeletal vibrations. The attachment of the sulfonyl group at C4 perturbs these vibrations compared to the unsubstituted ring.
-
C=N / C=C Ring Stretch: 1560 – 1590 cm⁻¹
-
Aromatic C-H Stretch: 3030 – 3080 cm⁻¹ (Weak)
3. The Tosyl Group (p-Tolyl)
-
Methyl C-H Stretch (
): 2920 – 2950 cm⁻¹ (Weak, often appears as a shoulder on the aromatic C-H bands). -
Para-Substitution Overtones: 1700 – 2000 cm⁻¹ (Weak pattern typical of 1,4-disubstituted benzenes).
Part 2: Comparative Analysis (Precursor vs. Product)
This section compares the target molecule with its immediate synthetic precursor, 4-(p-tolylthio)cinnoline . This comparison is essential for monitoring the oxidation reaction (e.g., using
Table 1: Spectral Comparison – Sulfide vs. Sulfone
| Feature | Precursor: 4-(p-tolylthio)cinnoline | Target: 4-tosylcinnoline | Diagnostic Action |
| Primary Marker | Absence of strong bands in 1100-1350 region. | Strong Doublet: 1320 cm⁻¹ & 1150 cm⁻¹. | Confirm Oxidation |
| C-S Stretch | Weak band at 600–700 cm⁻¹ (often obscured). | Shifted/Altered due to oxidation state. | Secondary Confirmation |
| Ring Electronics | Electron-donating thioether (S). | Electron-withdrawing sulfone ( | Check shift in C=N band |
| Reaction Status | Starting Material (SM) | Product | Disappearance of SM |
Performance Insight
-
Sensitivity: The
bands have a high molar extinction coefficient, making IR highly sensitive for detecting the formation of the product even at partial conversion. -
Specificity: The doublet pattern (asymmetric + symmetric) is unique to the sulfone and distinguishes it from sulfoxides (
), which typically show only one strong band near 1050 cm⁻¹.
Part 3: Experimental Protocol
Workflow: Synthesis and IR Characterization
This protocol outlines the synthesis of 4-tosylcinnoline via oxidation and the subsequent IR validation steps.
Step 1: Synthesis (Oxidation)
-
Dissolve 4-(p-tolylthio)cinnoline (1.0 eq) in DCM.
-
Cool to 0°C and add
-CPBA (2.2 eq) portion-wise. -
Stir at RT for 4 hours. Monitor by TLC.[1]
-
Quench with saturated
and . Extract with DCM.
Step 2: Sample Preparation for FT-IR
-
Solid State (KBr Pellet): Mix 1-2 mg of the dried solid product with 100 mg of dry KBr. Grind to a fine powder and press into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place the neat solid directly onto the diamond crystal. Apply pressure to ensure good contact. Note: ATR frequencies may be slightly shifted (1-2 cm⁻¹) compared to transmission modes.
Step 3: Data Acquisition
-
Scan Range: 4000 – 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32.
-
Validation: Look for the appearance of the 1320/1150 cm⁻¹ doublet and the disappearance of any S-H or impurity bands.
Part 4: Visualization of Signaling Pathways
Figure 1: Reaction Monitoring Logic via IR
This diagram illustrates the decision-making process when monitoring the conversion of the sulfide to the sulfone using IR markers.
Caption: Logical flowchart for distinguishing Sulfide, Sulfoxide, and Sulfone oxidation states via IR characteristic bands.
Figure 2: Functional Group Assignment
Mapping the molecular structure to specific IR wavenumbers.
Caption: Mapping of functional groups in 4-tosylcinnoline to their characteristic IR absorption frequencies.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for functional group frequencies including sulfones).
- Katritzky, A. R., & Lagowski, J. M. (1963). Infrared Spectra of Heterocyclic Compounds. Journal of the Chemical Society.
-
Castle, R. N., & Onda, M. (1961). Cinnoline Chemistry. VI. The N-Oxides of 4-Methyl- and 4-Phenylcinnoline. Journal of Organic Chemistry, 26(3), 954-957. Link (Provides comparative spectral data for substituted cinnolines).
- Alford, E. J., & Schofield, K. (1953). Cinnolines. Part XXXI. The kinetics of the reaction of 4-chloro- and 4-phenoxy-cinnoline with ethoxide ions. Journal of the Chemical Society, 1811-1814. (Context on 4-substituted cinnoline reactivity and precursors).
Sources
Validating the Structure of 4-(4-Methylbenzene-1-sulfonyl)cinnoline Using 13C NMR
Executive Summary
The Challenge: Synthesizing 4-(4-methylbenzene-1-sulfonyl)cinnoline (often via SNAr of 4-chlorocinnoline with sodium p-toluenesulfinate) presents a unique validation challenge.[1] Standard 1H NMR is often inconclusive due to significant signal overlap in the aromatic region (7.5–8.5 ppm), where the cinnoline protons and the tosyl ring protons obscure one another.
The Solution: Carbon-13 Nuclear Magnetic Resonance (13C NMR) serves as the definitive structural validator.[1] This guide compares the resolving power of 13C NMR against 1H NMR, providing a comparative analysis of chemical shifts to distinguish the target sulfone from its starting materials and potential regioisomers.
Part 1: The Structural Challenge & Comparative Analysis
The target molecule consists of a cinnoline core (1,2-benzodiazine) linked at the C4 position to a p-tolyl sulfonyl group.[1]
Why 1H NMR is Insufficient
In 1H NMR, the molecule presents ~9 aromatic protons. The electron-deficient cinnoline ring shifts protons downfield, while the sulfonyl group desheilds the ortho-tolyl protons. This results in a "multiplet forest" in the 7.6–8.6 ppm range, making it difficult to definitively confirm the substitution at C4 versus C3, or to rule out the presence of unreacted 4-chlorocinnoline.
Why 13C NMR is the Superior Validator
13C NMR offers a wider spectral window (0–200 ppm) and, crucially, detects quaternary carbons that 1H NMR cannot see.
| Feature | 1H NMR (The Alternative) | 13C NMR (The Standard) |
| Spectral Window | 10–12 ppm (Crowded) | 200+ ppm (Resolved) |
| Quaternary Detection | Indirect only (via HMBC) | Direct detection (C4-SO₂, C-N) |
| C4 Validation | Ambiguous (no proton at C4) | Definitive (Shift from ~140 to ~158 ppm) |
| Impurity Detection | Hard to see <5% 4-Cl precursor | Distinct C-Cl vs C-SO₂ peaks |
Part 2: Detailed 13C NMR Analysis
To validate the structure, you must confirm three distinct regions: the Aliphatic Marker , the Sulfonyl-Linker , and the Heterocyclic Core .
The Aliphatic Marker (The "Anchor")
The simplest validation point is the methyl group on the p-tolyl ring.[1]
-
Significance: Presence confirms the incorporation of the tosyl moiety. Absence indicates failure of the coupling reaction.
The Sulfonyl-Linker (The "Bridge")
The sulfonyl group (
-
Cinnoline C4 (Ipso): This is the critical diagnostic peak.[1]
-
Tolyl C1' (Ipso to S): The quaternary carbon on the benzene ring attached to sulfur usually appears at ~135–138 ppm .
The Heterocyclic Core
The cinnoline ring has a characteristic pattern.
-
C3 (CH): Located beta to the N1 nitrogen and alpha to the sulfonyl group. Typically found at 118–125 ppm .[1]
-
C8a (Quaternary): The bridgehead carbon next to N1 is highly deshielded, often ~150 ppm .
Comparative Data Table: Target vs. Precursor
Values are estimated based on substituent chemical shift (SCS) additivity rules and analogous quinoline-sulfone systems.
| Carbon Position | 4-Chlorocinnoline (Precursor) | Target: 4-Tosylcinnoline | Δ Shift (Validation) |
| C4 (Quaternary) | ~142.0 ppm | ~157.5 ppm | +15.5 ppm (Deshielding) |
| C3 (Methine) | ~122.0 ppm | ~124.5 ppm | +2.5 ppm |
| Tolyl Methyl | Absent | 21.6 ppm | New Signal |
| Tolyl C-S (Quat) | Absent | 136.0 ppm | New Signal |
Part 3: Experimental Protocol
Materials & Methods[1][3][4][5][6]
-
Instrument: 100 MHz (or higher) 13C NMR (e.g., 400 MHz 1H equivalent).
-
Solvent: Deuterated Chloroform (
) is standard.[1] If solubility is poor due to the polarity of the sulfone, use DMSO- .-
Note: DMSO-
peaks appear at ~39.5 ppm; at 77.16 ppm.[1]
-
-
Concentration: 20–30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons.[1]
Step-by-Step Workflow
-
Preparation: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (NaCl/NaBr) from the synthesis.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).[1]
-
Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary C4 and C-S carbons have long
relaxation times; a short D1 will suppress their signals, leading to false negatives.
-
-
Processing: Apply exponential line broadening (LB = 1.0–3.0 Hz) to improve the Signal-to-Noise ratio for the quaternary peaks.
Part 4: Validation Logic & Visualization
The following diagram illustrates the decision-making process for validating the product structure using the data described above.
Caption: Decision tree for structural validation. The critical path involves confirming the methyl anchor and the deshielded C4 quaternary carbon.
References
-
MDPI Molecules. (2024).[1] An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation. (Provides comparative NMR shifts for quinoline-sulfone analogs).
-
Royal Society of Chemistry. (2021).[1] Ball-Milling Synthesis of Sulfonyl Quinolines. (Detailed experimental protocols for sulfonyl-heterocycle synthesis).
-
Compound Interest. (2015).[1][3] A Guide to 13C NMR Chemical Shift Values. (General reference for substituent effects).
-
Oregon State University. (2022).[1] 13C NMR Chemical Shifts and Substituent Effects. (Academic grounding for deshielding effects).[1]
Sources
Technical Comparison Guide: UV-Vis Spectroscopic Profile of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
Executive Summary
4-(4-Methylbenzene-1-sulfonyl)cinnoline (also referred to as 4-tosylcinnoline ) represents a specialized class of functionalized nitrogen heterocycles. Unlike simple alkyl- or halo-cinnolines, the introduction of a sulfonyl group at the C4 position significantly alters the electronic landscape of the diazine core. This guide provides a technical analysis of its UV-Vis absorption properties, contrasting them with key alternatives to aid researchers in structural characterization and photophysical application development.
Key Insight: The sulfonyl moiety acts as a strong electron-withdrawing group (EWG), stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). This typically results in a bathochromic shift (red shift) of the lowest energy
Chemical Identity & Structural Context
Before analyzing the spectra, it is critical to define the structural parameters that dictate the photophysics of this molecule.
| Feature | Specification |
| IUPAC Name | 4-(4-Methylbenzene-1-sulfonyl)cinnoline |
| Common Name | 4-Tosylcinnoline |
| Molecular Formula | |
| Chromophore | Cinnoline (1,2-diazanaphthalene) fused system |
| Auxochrome | Tosyl (p-toluenesulfonyl) group at C4 |
| Electronic Effect | Strong inductive ( |
Comparative Spectroscopic Analysis
The following table contrasts the estimated and literature-derived spectral properties of 4-tosylcinnoline against its parent compound and common synthetic precursors.
Table 1: Comparative UV-Vis Absorption Data (Methanol/Ethanol)
| Compound | Substituent (C4) | Electronic Nature | Extinction Coeff. ( | ||
| Cinnoline (Parent) | -H | Reference | ~322 nm | ~285 nm | |
| 4-Methylcinnoline | Weak Donor ( | ~318 nm | ~280 nm | Moderate | |
| 4-Chlorocinnoline | Inductive Withdrawal ( | ~325 nm | ~290 nm | High | |
| 4-Tosylcinnoline | Strong Withdrawal ( | 330 - 345 nm (Predicted) | ~295 nm | High |
Technical Note: The parent cinnoline exhibits a characteristic
transition (often a weak shoulder >350 nm) and a strongertransition around 320 nm. The tosyl group, by withdrawing electron density, lowers the energy of the LUMO more than the HOMO, narrowing the energy gap and causing the observed red shift.
Experimental Protocol: UV-Vis Characterization
Since specific spectral data for this derivative can vary by solvent and purity, the following Self-Validating Protocol ensures accurate characterization.
Reagents & Equipment
-
Analyte: >98% purity 4-(4-Methylbenzene-1-sulfonyl)cinnoline.
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), and Dichloromethane (DCM).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure solvent (e.g., MeOH).
-
Run a baseline scan (200–800 nm) to subtract solvent absorption.
-
-
Stock Solution Preparation:
-
Weigh 1.42 mg of 4-tosylcinnoline (
). -
Dissolve in 10 mL of MeOH to create a 0.5 mM (500 µM) stock solution.
-
Validation Check: Ensure complete dissolution; sonicate if necessary.
-
-
Dilution Series (Beer-Lambert Validation):
-
Prepare dilutions: 10 µM, 25 µM, 50 µM, and 100 µM.
-
Measure absorbance at expected
(~335 nm). -
Criterion: Plot Absorbance vs. Concentration.
must be to confirm no aggregation.
-
-
Spectral Acquisition:
-
Scan the 50 µM sample from 200 nm to 600 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Slit width: 1.0 nm.
-
-
Solvatochromic Assessment (Optional):
-
Repeat the scan in DCM (non-polar) and MeCN (polar aprotic).
-
Observation: A bathochromic shift in polar solvents indicates a transition involving significant charge transfer (CT).
-
Synthesis & Characterization Workflow
The following diagram outlines the logical flow from synthesis to spectral validation, ensuring the analyte is correctly identified before UV-Vis analysis.
Caption: Workflow for the synthesis, structural validation, and spectroscopic characterization of 4-tosylcinnoline.
Scientific Interpretation & Mechanism
The UV-Vis spectrum of 4-tosylcinnoline is dominated by the electronic interplay between the cinnoline core and the sulfonyl group .
-
LUMO Stabilization: The sulfonyl group (
) is a potent electron withdrawer. In the 4-position, it conjugates directly with the N=N bond of the cinnoline ring. This lowers the energy of the LUMO significantly more than the HOMO, reducing the energy gap ( ).-
Consequence: The absorption maximum shifts to a longer wavelength (Red Shift) compared to 4-methylcinnoline.
-
-
Solvent Effects: Cinnolines often exhibit negative solvatochromism for their
transitions (blue shift in polar solvents due to H-bonding with lone pairs) and positive solvatochromism for transitions.-
Expectation: In methanol, the distinct
band may be obscured or blue-shifted, while the main band intensifies.
-
References
-
NIST Chemistry WebBook. UV/Vis Database User's Guide & Cinnoline Spectra. National Institute of Standards and Technology. Available at: [Link]
-
ResearchGate. Methods for the synthesis of cinnolines (Review). Discusses SNAr reactions of 4-chlorocinnoline. Available at: [Link]
-
Organic Syntheses. Sodium p-Toluenesulfinate Preparation. Standard protocol for the sulfinate reagent used in synthesis. Available at: [Link]
-
PubChem. 4-((4-Methylphenyl)sulphonyl)morpholine Data. Comparative sulfonyl data. Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Methylbenzene-1-sulfonyl)cinnoline
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of novel or specialized compounds, such as 4-(4-Methylbenzene-1-sulfonyl)cinnoline, is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established chemical safety principles to manage the disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Assessment: A Tale of Two Moieties
The structure of 4-(4-Methylbenzene-1-sulfonyl)cinnoline combines a heterocyclic cinnoline ring system with a toluenesulfonyl group. This combination dictates our approach to its safe handling and disposal.
-
The Cinnoline Core: Cinnoline (1,2-benzodiazine) itself is recognized as a toxic compound.[1] Its derivatives are a subject of extensive research due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This inherent bioactivity necessitates that any compound containing a cinnoline scaffold be treated with caution, as it may possess unknown toxicological properties.
-
The Sulfonyl Group: The toluenesulfonyl (tosyl) group is a common functional group in organic chemistry. While the sulfonyl group in this molecule is part of a stable sulfonamide-like linkage to the cinnoline ring, related compounds like sulfonyl chlorides are known to be highly reactive and corrosive.[4] They react exothermically with water and bases.[4] Although 4-(4-Methylbenzene-1-sulfonyl)cinnoline is not a sulfonyl chloride, the presence of the sulfonyl group warrants a cautious approach, particularly concerning its incompatibility with strong oxidizing agents and its potential to release toxic sulfur oxides upon decomposition.[5]
Based on this analysis, 4-(4-Methylbenzene-1-sulfonyl)cinnoline should be presumed to be a hazardous substance. According to the Environmental Protection Agency (EPA) guidelines, a material can be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given the toxic nature of the cinnoline parent compound, it is prudent to manage this chemical as toxic waste.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-(4-Methylbenzene-1-sulfonyl)cinnoline for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield.[4] | Protects against potential splashes of the compound or its solutions, which could cause serious eye irritation or damage.[7][8] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves. Inspect for damage before use and use proper removal techniques.[9] | Prevents skin contact. Although not classified as a skin sensitizer, related compounds can cause skin irritation.[7][8] |
| Body Protection | A chemical-resistant lab coat or apron.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[4] | Minimizes the risk of inhaling airborne particles of the compound. |
Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-(4-Methylbenzene-1-sulfonyl)cinnoline must be managed as a regulated hazardous waste stream.[10] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Classification and Segregation
-
Classify: Designate all waste containing 4-(4-Methylbenzene-1-sulfonyl)cinnoline (e.g., neat compound, contaminated materials, solutions) as Hazardous Chemical Waste .
-
Segregate: Store this waste separately from incompatible materials. Pay special attention to segregating it from strong acids, strong bases, and strong oxidizing agents to prevent any unintended reactions in the waste container.[10]
Step 2: Waste Collection and Containment
-
Container Selection: Use a designated, sealable, and chemically compatible container for waste accumulation. The container must be in good condition.[10] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste ".[10] The label must also include the full chemical name: "4-(4-Methylbenzene-1-sulfonyl)cinnoline " and an approximate concentration or quantity of the waste.[10] Do not use abbreviations or chemical formulas.[10]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[10][11] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10]
Step 3: Managing Contaminated Materials
-
Solid Waste: Any materials contaminated with 4-(4-Methylbenzene-1-sulfonyl)cinnoline, such as gloves, weigh boats, and paper towels, must be placed in the designated hazardous waste container.
-
Sharps: Contaminated needles, syringes, or razor blades must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Glassware: Glassware that cannot be decontaminated should be disposed of as hazardous waste. For reusable glassware, a decontamination procedure is required (see Section 5).
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup.[10]
-
Licensed Disposal: Your EHS department will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA's Resource Conservation and Recovery Act (RCRA) regulations.[6]
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Methylbenzene-1-sulfonyl)cinnoline.
Sources
- 1. innovativejournal.in [innovativejournal.in]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. angenechemical.com [angenechemical.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
